molecular formula C8H16ClNO2 B1398765 Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride CAS No. 1009376-74-2

Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

Cat. No.: B1398765
CAS No.: 1009376-74-2
M. Wt: 193.67 g/mol
InChI Key: COCIOCKRYRXGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-methylpiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6-3-4-7(5-9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCIOCKRYRXGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009376-74-2
Record name methyl 6-methylpiperidine-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride physical properties

[1][2][3][4][5]

Executive Summary

Methyl 6-methylpiperidine-3-carboxylate Hydrochloride is a substituted piperidine derivative used primarily as a chiral scaffold in the synthesis of peptidomimetics and small-molecule inhibitors (e.g., for GABA transporters or kinases like PDK1).[1][2] Its structural value lies in the C6-methyl group , which introduces a second chiral center to the nipecotic acid backbone, imposing specific conformational constraints that enhance ligand-target selectivity compared to the unsubstituted analog.[1]

This guide addresses the cis- and trans- stereoisomers, their physicochemical distinctions, and the rigorous protocols required for their synthesis and characterization.[1]

Chemical Identity & Stereochemistry

The presence of substituents at positions 3 and 6 creates two diastereomeric pairs. In the context of drug development, distinguishing between the cis and trans relative configurations is non-negotiable, as they exhibit distinct pharmacological profiles.

Identification Data
PropertyDetail
Systematic Name Methyl 6-methylpiperidine-3-carboxylate hydrochloride
Molecular Formula C₈H₁₅NO₂[1][2][3][4][5] · HCl
Molecular Weight 193.67 g/mol (Salt); 157.21 g/mol (Free Base)
CAS (cis-isomer) 1009376-77-5 (Generic cis)
CAS (trans-isomer) 1009377-11-0 (Generic trans)
Core Structure Piperidine ring with methyl ester at C3 and methyl group at C6.[1][2][6][7][3][5][8][9][10][11][12]
Appearance White to off-white crystalline powder (Salt); Colorless oil (Free Base).[1][2]
Stereochemical Conformations

The cis isomer typically adopts a chair conformation where the bulky substituents minimize 1,3-diaxial interactions. In the trans isomer, the relationship between the C3-ester and C6-methyl group forces one substituent into an axial position, affecting the vector of the nitrogen lone pair and subsequent reactivity.[1]

Stereochemistrycluster_isomersStereochemical Outcomes (Hydrogenation)SubstrateMethyl 6-Methylnicotinate(Aromatic Precursor)CisCis-Isomer(Major Product)(2,5-trans relationship if numbered from N)Substrate->CisH2 / PtO2(Face-selective reduction)TransTrans-Isomer(Minor Product)Requires epimerization to enrichSubstrate->TransThermodynamic EquilibrationCis->TransEpimerization (Base)

Figure 1: Stereochemical divergence during synthesis.[2] The catalytic hydrogenation of the pyridine precursor predominantly yields the cis-isomer due to catalyst surface approach constraints.[1][2]

Physical Properties

The hydrochloride salt form is preferred for handling due to the volatility and oxidation sensitivity of the free base.

Solid-State & Solution Properties
PropertyValue / ObservationTechnical Insight
Melting Point 116–120°C (Typical for Nipecotate salts)Note:[1][2] Exact MP varies by specific diastereomer purity. High-purity cis-HCl salts often exhibit sharp transitions, whereas mixtures show broad melting ranges.[1][2]
Solubility High: Water, Methanol, DMSOLow: Hexanes, Et₂OThe ionic lattice of the HCl salt necessitates polar protic or aprotic solvents. Free base liberation is required for extraction into non-polar organics (DCM, EtOAc).
Hygroscopicity Moderate to HighThe salt is hygroscopic.[1][2] Exposure to ambient moisture can lead to clumping and hydrolysis of the methyl ester to the carboxylic acid over time.
pKa (Predicted) ~9.3 (Piperidine Nitrogen)The basic nitrogen is protonated at physiological pH, crucial for electrostatic interactions in binding pockets.[1]
LogP ~0.97 (Free Base)Lipophilicity is modulated by the methyl ester; hydrolysis to the acid drastically lowers LogP, reducing membrane permeability.[1]
Spectral Characterization (NMR)

Differentiation of isomers relies on ¹H-NMR coupling constants (


)2
  • Cis-Isomer: The protons at C2 and C6 often display large diaxial coupling (

    
    ), indicating the substituents are in equatorial positions in the preferred chair conformer.[1][2]
    
  • Trans-Isomer: Disruption of the all-equatorial arrangement leads to smaller or distinct coupling constants due to axial-equatorial relationships.[1][2]

Synthesis & Validation Protocol

The following protocol outlines the generation of the HCl salt from the aromatic precursor. This method ensures control over stereochemistry and salt stoichiometry.

Workflow Diagram

SynthesisWorkflowStartStart: Methyl 6-methylnicotinateHydrogenationHydrogenation(H2, PtO2, AcOH)60 psi, RT, 4.5hStart->HydrogenationFiltrationFiltration (Celite)Remove CatalystHydrogenation->FiltrationWorkupBasification & Extraction(Isolate Free Base Oil)Filtration->WorkupSaltFormationSalt Formation(Add HCl in Dioxane/Ether)Workup->SaltFormationDissolve in anhydrous Et2OProductFinal Product:Methyl 6-methylpiperidine-3-carboxylate HClSaltFormation->ProductPrecipitation & Filtration

Figure 2: Synthetic workflow for converting the pyridine precursor to the piperidine HCl salt.

Step-by-Step Methodology

Objective: Synthesize and isolate methyl 6-methylpiperidine-3-carboxylate HCl.

  • Hydrogenation (Reduction of Aromaticity):

    • Dissolve Methyl 6-methylnicotinate (1 equiv) in glacial acetic acid (AcOH).

    • Add Platinum(IV) oxide (PtO₂) catalyst (10-30 mol%).[2][13] Note: PtO₂ is preferred over Pd/C for pyridine reduction to avoid partial reduction or poisoning.[1][2]

    • Pressurize with Hydrogen gas (

      
      ) to 60 psi in a Parr shaker. Agitate at room temperature for 4–16 hours.
      
    • Validation: Monitor by TLC or LC-MS for disappearance of the UV-active pyridine starting material.[1][2]

  • Isolation of Free Base:

    • Filter the reaction mixture through a Celite pad to remove the platinum catalyst. Wash with Methanol.[13]

    • Concentrate the filtrate to remove bulk acetic acid.

    • Neutralization: Dissolve residue in DCM and wash with saturated aqueous NaHCO₃ (pH > 8) to liberate the free amine.

    • Dry the organic layer (MgSO₄), filter, and concentrate.[13] The result is a colorless oil (mixture of cis/trans free base).[13]

  • Hydrochloride Salt Formation:

    • Dissolve the free base oil in anhydrous diethyl ether or 1,4-dioxane.

    • Add 4M HCl in dioxane dropwise at 0°C.

    • A white precipitate will form immediately. Stir for 30 minutes.

    • Filter the solid under inert gas (Nitrogen/Argon) to prevent moisture absorption.

    • Drying: Dry in a vacuum oven at 40°C over P₂O₅.

Handling & Stability (Self-Validating Systems)

To ensure data integrity in biological assays, the compound must be handled according to its physicochemical vulnerabilities.[2]

  • Storage Condition: -20°C , desicated, under Argon/Nitrogen.

    • Reasoning: The methyl ester is susceptible to hydrolysis by atmospheric moisture. The amine salt can be hygroscopic.

  • Stability Check (Self-Validation): Before use in critical assays, perform a solubility check .

    • Protocol: Dissolve a small aliquot in water. It should dissolve clearly. If turbidity persists, the free base may have formed, or the ester may have hydrolyzed to the zwitterionic acid (which has different solubility properties).

  • Incompatibility: Avoid strong oxidizing agents and strong bases (unless liberating the free amine).

References

  • Synthesis & Stereochemistry: Bailey, J. et al. "Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis." RSC Medicinal Chemistry, 2022.

  • Catalytic Hydrogenation Protocols: Sutherland, A. "Synthesis of Piperidines using Organometallic Chemistry." White Rose eTheses, University of York.

  • Physical Property Data: PubChem Compound Summary for CID 68586935 (Trans-isomer) and CID 16336093 (General).[2] [2][5][11][14]

  • Application in Kinase Inhibition: "6-(4-Pyrimidinyl)-1H-indazole derivatives as PDK1 inhibitors." Patent WO2010059658A1.

Technical Monograph: (3S,6R)-Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of (3S,6R)-Methyl 6-Methylpiperidine-3-carboxylate hydrochloride , a critical chiral building block in modern drug discovery.

Compound Identity & Core Data

This compound represents a specific stereoisomer of the 3,6-disubstituted piperidine scaffold, a "3D fragment" widely valued for its ability to escape the flatland of traditional aromatic drug cores.

PropertySpecification
Chemical Name (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride
CAS Number 1951445-14-9 (HCl salt)
Free Base CAS 1009376-81-1 (Generic cis-isomer often cited; specific enantiomer requires verification)
Molecular Formula C₈H₁₅NO₂[1] · HCl
Molecular Weight 193.67 g/mol (Salt); 157.21 g/mol (Base)
Stereochemistry Cis -configuration (3S, 6R). The substituents at C3 and C6 are on the same face of the piperidine ring.
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.
Stereochemical Context

The (3S,6R) configuration corresponds to the cis -isomer of the 3,6-disubstituted piperidine. In the piperidine chair conformation, this isomer typically adopts a conformation where one substituent is equatorial and the other is axial to minimize steric strain, unlike the thermodynamically more stable trans-isomer (diequatorial). This specific 3D geometry is crucial for binding affinity in targets like Orexin receptors.

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most scalable route to (3S,6R)-methyl 6-methylpiperidine-3-carboxylate involves the reduction of the aromatic pyridine precursor, followed by chiral resolution. Direct asymmetric hydrogenation is possible but often requires expensive Rhodium-chiral phosphine catalysts.

Core Pathway: Methyl 6-methylnicotinate


Hydrogenation (Cis-selective)

Racemic Cis-Piperidine

Chiral Resolution

Target (3S,6R)
Step-by-Step Synthesis Protocol

Note: This protocol describes the formation of the cis-racemate followed by resolution, the industry-standard approach for scalability.

Step 1: Catalytic Hydrogenation (Cis-Selectivity)

Objective: Convert the flat pyridine ring to the 3D piperidine core with high cis-diastereoselectivity.

  • Reagents: Methyl 6-methylnicotinate (1.0 eq), PtO₂ (Adams' catalyst, 5 mol%), Glacial Acetic Acid (0.5 M concentration).

  • Procedure:

    • Charge a high-pressure hydrogenation vessel with methyl 6-methylnicotinate and acetic acid.

    • Add PtO₂ under an inert nitrogen atmosphere.

    • Pressurize with Hydrogen gas (

      
      ) to 50–60 psi (3–4 bar).
      
    • Agitate at room temperature for 12–24 hours. Critical: Monitor consumption of starting material via LC-MS.

    • Workup: Filter the catalyst through a Celite pad (Caution: PtO₂ is pyrophoric when dry). Concentrate the filtrate under reduced pressure to yield the acetate salt of the piperidine.

    • Result: Predominantly cis-(±)-methyl 6-methylpiperidine-3-carboxylate (>90% dr). The cis isomer is the kinetic product of pyridine hydrogenation over Platinum.

Step 2: Chiral Resolution (Isolation of 3S,6R)

Objective: Separate the (3S,6R) enantiomer from the (3R,6S) enantiomer.

  • Method: Classical resolution via diastereomeric salt formation.[2]

  • Resolving Agent: (-)-Dibenzoyl-L-tartaric acid (L-DBTA).

  • Procedure:

    • Dissolve the cis-racemate free base in hot Ethanol/Acetone (1:1).

    • Add 0.5–1.0 equivalents of (-)-Dibenzoyl-L-tartaric acid.

    • Allow the solution to cool slowly to room temperature, then to 4°C.

    • Crystallization: The (3S,6R)-amine · L-DBTA salt typically crystallizes out (verify specific salt solubility for your solvent system; sometimes the antipode crystallizes).

    • Liberation: Collect crystals, treat with 1M NaOH or saturated NaHCO₃, and extract with Dichloromethane (DCM).

    • Salt Formation: Treat the organic layer with HCl in Dioxane/Ether to precipitate the target (3S,6R)-Methyl 6-Methylpiperidine-3-carboxylate hydrochloride .

Self-Validating Analytical Checkpoints

To ensure scientific integrity, every batch must pass these checkpoints:

  • Checkpoint A (Cis/Trans Ratio): Use ¹H-NMR.[3][4][5][6][7] The cis-isomer typically shows specific coupling constants (

    
    ) for the H3 proton distinct from the trans-isomer.
    
    • Validation: If

      
       is large (~10-12 Hz), it indicates an axial H3 (trans-diaxial coupling). In the cis-isomer (assuming 3-COOMe is axial or 6-Me is axial), the coupling pattern will differ.
      
  • Checkpoint B (Enantiomeric Excess): Chiral HPLC.[2][8]

    • Column: Chiralpak IA or IC.

    • Mobile Phase: Hexane/IPA/DEA (90:10:0.1).

    • Target: >98% ee.[1][3][8][9]

Mechanism of Action & Applications

Pharmacological Significance

This scaffold acts as a conformational lock . By substituting the piperidine ring at the 3 and 6 positions, medicinal chemists restrict the conformational flexibility of the ring, forcing substituents into specific vectors that match receptor binding pockets.

  • Orexin Receptor Antagonists: The (3S,6R) and (3R,6R) isomers are key intermediates in the synthesis of Orexin antagonists (e.g., Filorexant analogs/MK-6096), used for treating insomnia. The 6-methyl group locks the piperidine boat/chair transition, improving metabolic stability and selectivity.

  • IRAK4 Inhibitors: Used in immunology to target Interleukin-1 Receptor-Associated Kinase 4.

  • Fragment-Based Drug Discovery (FBDD): This molecule is a "3D fragment."[5][6][7] Unlike flat aromatic rings, it projects functional groups (amine, carboxylate) into defined 3D space, increasing the probability of finding high-affinity binding sites during fragment screening.

Pathway Visualization

SynthesisPathway cluster_0 Stereochemical Outcome Start Methyl 6-methylnicotinate (Flat Aromatic) Hydrogenation Hydrogenation (PtO2, H2, AcOH) Kinetic Control Start->Hydrogenation Reduction Racemate Cis-(±)-Piperidine (Mixture of 3S,6R & 3R,6S) Hydrogenation->Racemate >90% Cis Resolution Chiral Resolution (Dibenzoyl-L-tartaric acid) Racemate->Resolution Salt Formation Target (3S,6R)-Target (Cis-Isomer HCl Salt) Resolution->Target Crystallization Waste (3R,6S)-Isomer (Discard/Recycle) Resolution->Waste Filtrate

Figure 1: Synthetic workflow from pyridine precursor to enantiopure (3S,6R) target.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68586935, Methyl trans-6-Methylpiperidine-3-carboxylate Hydrochloride. Retrieved from [Link]

  • Cox, P. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.[7] Retrieved from [Link]

  • Mangion, I. K., et al. (2012).Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. Organic Letters, 14(13), 3458–3461.

Sources

An In-Depth Technical Guide to Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride, a key heterocyclic building block for professionals in chemical synthesis and pharmaceutical development. We will delve into its fundamental physicochemical properties, validated synthesis protocols, analytical characterization, applications in medicinal chemistry, and essential safety protocols.

Core Compound Identity and Significance

Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride is a substituted piperidine derivative. The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, making it a "privileged scaffold" in drug discovery.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[3][4]

The specific substitution pattern of this molecule, featuring a methyl group at the 6-position and a methyl ester at the 3-position, provides a chiral scaffold. The introduction of such chiral centers is crucial for designing drugs with high specificity and improved pharmacokinetic profiles, as they allow for precise three-dimensional interactions with biological targets.[5] This guide focuses on the trans-isomer, a common starting point for stereospecific synthesis.

Physicochemical and Structural Data

Accurate characterization begins with understanding the compound's fundamental properties. The data presented below has been compiled from authoritative chemical databases.

PropertyValueSource
Molecular Weight 193.67 g/mol [6]
Molecular Formula C₈H₁₆ClNO₂[6]
IUPAC Name methyl (3R,6R)-6-methylpiperidine-3-carboxylate;hydrochloride[6]
CAS Number 1009377-11-0[6]
Canonical SMILES C[C@@H]1CCC(=O)OC.Cl[6]
Physical Form Solid

Molecular Structure: The molecule consists of a six-membered piperidine ring. A methyl group is attached to the carbon at position 6 (adjacent to the nitrogen atom), and a methyl carboxylate group (-COOCH₃) is attached to the carbon at position 3. The hydrochloride salt form means the nitrogen atom in the piperidine ring is protonated (NH₂⁺) and associated with a chloride ion (Cl⁻), which enhances the compound's stability and solubility in polar solvents.

Synthesis and Purification Workflow

The synthesis of substituted piperidines is a cornerstone of medicinal chemistry. A common and effective strategy involves the catalytic hydrogenation of a corresponding pyridine precursor, followed by esterification. This process ensures high yields and stereochemical control.

Synthesis Pathway Overview

The following diagram illustrates a typical two-step synthesis workflow for creating Methyl 6-Methylpiperidine-3-carboxylate HCl from a commercially available pyridine precursor.

synthesis_workflow reagent reagent intermediate intermediate product product process process start Methyl 6-Methylnicotinate process1 Catalytic Hydrogenation start->process1 Step 1: Reduction step1_reagents H₂ (g), PtO₂ Acetic Acid (AcOH) step1_reagents->process1 intermediate_piperidine cis/trans-Methyl 6-Methylpiperidine-3-carboxylate process2 Precipitation & Recrystallization intermediate_piperidine->process2 Step 2: Salt Formation & Purification step2_reagents HCl in Ether step2_reagents->process2 final_product trans-Methyl 6-Methylpiperidine -3-carboxylate HCl process1->intermediate_piperidine process2->final_product

Sources

Technical Guide: Solubility Profiling of Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical profile, solubility characteristics, and experimental determination protocols for Methyl 6-methylpiperidine-3-carboxylate Hydrochloride .

Document Control:

  • Subject: Physicochemical Characterization & Solubility Protocols

  • Compound Class: Piperidine Amino Acid Derivative / Chiral Building Block

Executive Summary & Compound Identity

Methyl 6-methylpiperidine-3-carboxylate hydrochloride is a critical chiral intermediate used in the synthesis of peptidomimetics and conformationally restricted amino acid analogues. Its solubility profile is dominated by its ionic character (hydrochloride salt), creating a distinct "solubility switch" compared to its free base precursor.

Understanding this profile is essential for process chemists optimizing work-up procedures (extraction vs. precipitation) and medicinal chemists assessing early-stage formulation risks.

Chemical Identity
ParameterDetail
IUPAC Name Methyl 6-methylpiperidine-3-carboxylate hydrochloride
CAS Number (Generic) 89895-55-6 (Racemate)
CAS Number (cis-isomer) 1009376-77-5
Molecular Formula C

H

ClNO

Molecular Weight 193.67 g/mol
Physical State White to off-white crystalline solid
pKa (Calculated) ~10.5 (Piperidine Nitrogen)

Physicochemical Solubility Profile

As a hydrochloride salt, the compound exhibits high lattice energy and polarity. The following data summarizes the expected solubility behavior based on Structure-Property Relationships (SPR) and standard behavior of piperidine salts.

Solubility Data Table (Qualitative & Semi-Quantitative)

Note: Values below are estimated ranges typical for low-molecular-weight piperidine salts. Exact values depend on the specific polymorph and purity.

Solvent ClassSpecific SolventSolubility RatingEstimated Range (mg/mL)Mechanistic Rationale
Aqueous Water (pH 7.0)Very High > 100 mg/mLIon-dipole interactions dominate; high solvation energy of Cl⁻ and ammonium cation.
Polar Protic MethanolHigh 50 – 100 mg/mLStrong H-bonding capability; effective solvation of the ionic pair.
Polar Protic EthanolModerate 10 – 30 mg/mLReduced dielectric constant compared to MeOH reduces salt dissociation.
Polar Aprotic DMSOHigh > 50 mg/mLHigh dielectric constant supports ion separation.
Polar Aprotic AcetonitrileLow to Moderate 1 – 10 mg/mLPoor solvation of chloride anions; often used as an anti-solvent for crystallization.
Non-Polar Hexane / HeptaneInsoluble < 0.1 mg/mLLack of dipole moment prevents disruption of the crystal lattice.
Ethers Diethyl Ether / TBMEInsoluble < 0.1 mg/mLCritical for purification: used to wash away non-polar impurities from the solid salt.
The "Solubility Switch" in Synthesis

A common error in handling this compound is confusing the solubility of the Free Base (liquid, oil) with the HCl Salt (solid).

  • Free Base: Soluble in DCM, Ethyl Acetate, Toluene. (Used for extraction).

  • HCl Salt: Soluble in Water, Methanol.[1] (Used for isolation/storage).[2]

SolubilitySwitch FreeBase Free Base Form (Liquid/Oil) Lipophilic Reaction Reaction: Add HCl in Dioxane/MeOH FreeBase->Reaction Protonation OrgSolv Soluble in: DCM, EtOAC, Toluene FreeBase->OrgSolv Salt HCl Salt Form (Crystalline Solid) Hydrophilic Reaction->Salt Precipitation AqSolv Soluble in: Water, DMSO, MeOH Salt->AqSolv

Figure 1: The solubility inversion during salt formation. This phase change is the primary mechanism for purification.

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch variations (polymorphism) can alter solubility, relying on literature values is insufficient for critical GLP studies. Use this self-validating Saturation Shake-Flask Method .

Materials Required[2][6]
  • Methyl 6-methylpiperidine-3-carboxylate HCl (Test Article)[3][4][5]

  • HPLC Grade Solvents (Water, MeOH, ACN, etc.)

  • Thermostatic Shaker (set to 25°C ± 0.5°C)

  • 0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous)

  • Analytical Balance (0.01 mg precision)

Step-by-Step Workflow
  • Preparation: Weigh ~100 mg of the HCl salt into a 4 mL glass vial.

  • Solvent Addition: Add the solvent in 100 µL increments.

    • Visual Check: Vortex after each addition. If dissolved immediately, solubility is >1000 mg/mL.

    • Saturation: If solid remains after 1 mL total solvent, proceed to equilibration.

  • Equilibration: Place vials in the thermostatic shaker at 25°C for 24 hours.

    • Why: Ensures thermodynamic equilibrium between the crystal lattice and the solution.

  • Filtration: Filter the supernatant through a 0.45 µm filter into a pre-weighed vessel.

    • Critical: Pre-saturate the filter with a small amount of filtrate to prevent adsorption losses.

  • Evaporation & Weighing: Evaporate the solvent (vacuum centrifuge or nitrogen stream) and weigh the residue.

  • Calculation:

    
    
    
Validation Logic
  • Check 1: The pH of the aqueous solution should be acidic (~pH 4-5). If neutral, the salt may have dissociated or hydrolyzed.

  • Check 2: Re-dissolve the residue in the mobile phase and run a single HPLC injection to confirm the residue is the compound and not degraded impurities.

Implications for Drug Development[8]

Purification Strategy (Anti-Solvent Crystallization)

Leveraging the solubility data, the optimal purification method is Anti-Solvent Crystallization .

  • Dissolve: In minimal hot Methanol (High Solubility).

  • Precipitate: By slowly adding Diethyl Ether or MTBE (Insoluble).

  • Result: High purity crystals with removed non-polar impurities.

Formulation Risks
  • Hygroscopicity: As a highly water-soluble HCl salt, this compound is likely hygroscopic. It must be stored in a desiccator. Exposure to humid air will lead to deliquescence (absorbing enough water to dissolve itself).

  • Stability: In aqueous solution, the methyl ester moiety is susceptible to hydrolysis, especially if the pH drifts away from neutral. Avoid long-term storage in water; prepare fresh.

Workflow Start Start: Crude HCl Salt Dissolve Dissolve in min. vol. Hot Methanol (60°C) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AddAnti Slow Addition of MTBE or Et2O Filter->AddAnti Cool Cool to 0°C (Induce Nucleation) AddAnti->Cool Isolate Filtration & Drying (Vacuum/Desiccator) Cool->Isolate

Figure 2: Purification workflow based on the solubility differential between alcohols and ethers.

References

  • PubChem Compound Summary. (2023). Methyl 6-methylpiperidine-3-carboxylate hydrochloride.[3][4][5] National Center for Biotechnology Information. [Link]

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on salt solubility behavior). [Link]

  • European Chemicals Agency (ECHA). (2023).[6] Registration Dossier: Piperidine derivatives. [Link][6]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H NMR spectrum of methyl 6-methylpiperidine-3-carboxylate hydrochloride. As a key structural motif in many pharmaceutical compounds, a thorough understanding of the spectroscopic properties of this molecule is crucial for researchers in drug discovery and development. This document moves beyond a simple cataloging of peaks to explain the underlying principles that govern the spectrum, empowering scientists to interpret similar spectra with confidence.

Introduction

Methyl 6-methylpiperidine-3-carboxylate hydrochloride is a substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and its conformation and substitution pattern profoundly influence biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise three-dimensional structure of such molecules in solution.

This guide will delve into a detailed, predictive analysis of the ¹H NMR spectrum of the title compound, focusing on the trans-diastereomer. The presence of the hydrochloride salt and the stereochemistry of the substituents introduce complexities to the spectrum that are critical to understand for accurate structural confirmation.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of methyl 6-methylpiperidine-3-carboxylate hydrochloride is predicted to exhibit a set of distinct signals, each providing a wealth of information about the molecular structure. The protonation of the piperidine nitrogen to form the piperidinium chloride significantly influences the chemical shifts of the adjacent protons, a key feature that will be explored in detail.

The structure and numbering scheme for the molecule are as follows:

Caption: Experimental workflow for ¹H NMR sample preparation and data acquisition.

NMR Instrument Parameters

For a standard 400 MHz NMR spectrometer, the following parameters are a good starting point:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative measurements.

  • Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

  • Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate.

Data Processing and Interpretation

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a spectrum via a Fourier Transform.

  • Phase Correction: The phase of the spectrum should be adjusted so that all peaks are in the absorptive mode and the baseline is flat.

  • Baseline Correction: A polynomial function is applied to correct any baseline distortions.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking and Coupling Constant Analysis: The chemical shift of each peak is determined, and the splitting patterns are analyzed to measure the coupling constants (J-values), which provide valuable information about the connectivity and stereochemistry of the molecule.

Conclusion

This in-depth guide provides a comprehensive framework for understanding and interpreting the ¹H NMR spectrum of methyl 6-methylpiperidine-3-carboxylate hydrochloride. By combining a predictive analysis based on fundamental principles with a detailed experimental protocol, researchers are equipped to confidently characterize this important class of molecules. The ability to accurately interpret such spectra is a cornerstone of modern chemical research, enabling the unambiguous structural elucidation that is essential for advancing drug discovery and development programs.

References

  • Lopez-Lira, A., et al. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 26(15), 4483. Available at: [Link]

  • Google Patents. Amine acid salt compounds and process for the production thereof.
  • LibreTexts. 12.2: NMR Spectra - an introduction and overview. Available at: [Link]

  • ATB. Piperidine | C5H11N | MD Topology | NMR | X-Ray. Available at: [Link]

  • ResearchGate. Can the salt form of my organic compound be determined using NMR?. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • ScienceMadness.org. Isolation of primary amines as HCL salt problem. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available at: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • PubChem. 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate. Available at: [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available at: [Link]

  • The Royal Society of Chemistry. Template for Electronic Submission to ACS Journals. Available at: [Link]

  • Reddit. 1H-NMR of Cyclopropylamine HCl salt. Available at: [Link]

  • Isotope Science / Alfa Chemistry. Deuterated Solvents for NMR. Available at: [Link]

  • PubChem. Piperidine, hydrochloride (1:1). Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Material. Available at: [Link]

  • The Royal Society of Chemistry. 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. Available at: [Link]

  • LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]

  • The Royal Society of Chemistry. c7dt02584j1.pdf. Available at: [Link]

Technical Guide: Stability, Storage, and Handling of Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and storage conditions for Methyl 6-Methylpiperidine-3-carboxylate HCl Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 6-methylpiperidine-3-carboxylate hydrochloride (CAS: 1009377-11-0 for trans-isomer; related analog 89895-55-6) is a critical chiral building block in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways. As a secondary amine ester salt, it possesses a unique duality: it is chemically robust when dry and protonated, yet highly labile upon exposure to moisture or base.

This guide details the physicochemical vulnerabilities of the compound, specifically its susceptibility to hydrolytic degradation and intramolecular cyclization . It provides a validated storage protocol to maintain purity >98% over extended periods.

Physicochemical Profile

Understanding the structural properties is the first step in effective handling. The hydrochloride salt form is engineered to "lock" the amine, preventing self-reactivity.

PropertySpecification / Description
Chemical Structure Piperidine ring with a methyl ester at C3 and a methyl group at C6.[1]
Molecular Formula C₈H₁₅NO₂[1] · HCl
Molecular Weight ~193.67 g/mol
Physical State White to off-white crystalline powder.
Hygroscopicity High. Amine salts are prone to absorbing atmospheric moisture.
Solubility Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents (DCM, Ether).
pKa (Amine) ~10–11 (estimate). The amine is protonated in the salt form.

Degradation Mechanisms: The "Why" Behind the Protocol

The stability of this compound rests on two pillars: Moisture Exclusion and Protonation Maintenance .

Hydrolysis (The Moisture Threat)

The methyl ester moiety is susceptible to acid-catalyzed hydrolysis. While the HCl salt stabilizes the amine, it also provides an acidic environment. If water is introduced (via hygroscopic absorption), the salt itself catalyzes the hydrolysis of the ester into the corresponding carboxylic acid (6-methylpiperidine-3-carboxylic acid) and methanol.

  • Trigger: Humidity > 40% or improper sealing.

  • Result: Loss of ester functionality; formation of carboxylic acid impurity.

Intramolecular Cyclization (The pH Threat)

This is the most critical instability mechanism for researchers performing workups.

  • The "Proton Lock": In the HCl salt form, the nitrogen is protonated (

    
    ) and non-nucleophilic. It cannot attack the ester carbonyl.
    
  • The Danger Zone: Upon neutralization (free-basing) to pH > 8, the amine becomes nucleophilic (

    
    ). Due to the favorable ring size, the amine can attack the ester carbonyl intramolecularly, ejecting methanol and forming a bicyclic lactam  (a diazabicyclo-like or bridged lactam structure depending on conformation).
    
  • Implication: Never store the free base. Neutralize in situ only.

Degradation Pathway Visualization

DegradationPathways Compound Methyl 6-Methylpiperidine-3-carboxylate HCl (Stable Solid) Moisture Moisture Absorption (Hygroscopic) Compound->Moisture Exposure to Air Base Neutralization (Base) (pH > 8) Compound->Base Workup/Extraction Hydrolysis Acid-Catalyzed Hydrolysis Moisture->Hydrolysis + H2O Cyclization Intramolecular Cyclization Base->Cyclization Free Amine Release AcidImpurity 6-Methylpiperidine-3-carboxylic acid (Impurity) Hydrolysis->AcidImpurity Loss of MeOH Lactam Bicyclic Lactam (Irreversible Product) Cyclization->Lactam Rapid Reaction

Figure 1: The dual degradation pathways. The blue node represents the stable storage state. Red and Yellow paths indicate failure modes triggered by moisture and base, respectively.

Storage & Handling Protocols

To ensure long-term stability (>12 months), strictly adhere to the following matrix.

Storage Conditions Matrix
ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of hydrolysis and oxidation.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents moisture ingress and oxidative degradation.
Container Amber Glass Vial with Teflon-lined capAmber glass blocks UV; Teflon prevents leaching and ensures a tight seal.
Desiccant Required Store the vial inside a secondary jar containing silica gel or molecular sieves.
Light Protect from Light General precaution for organic salts to prevent photo-oxidation.
Handling Workflow (Step-by-Step)
  • Equilibration: Allow the refrigerated container to reach room temperature before opening.

    • Why? Opening a cold vial in humid air causes immediate condensation on the powder, triggering hydrolysis.

  • Aliquotting: Work in a low-humidity environment (glovebox or dry room preferred). If not possible, flush the headspace with Argon immediately after use.

  • Solvent Choice:

    • Preferred: Anhydrous Methanol, Ethanol (for reactions).

    • Avoid: Water, aqueous bases (unless reacting immediately).

  • Neutralization: If the free base is required for a reaction:

    • Suspend the HCl salt in the organic solvent (e.g., DCM).

    • Add the base (e.g., TEA, DIPEA) in the presence of the electrophile.

    • Do not isolate the free base as a neat oil/solid.

Storage Decision Logic

StorageWorkflow Start Receive Shipment CheckSeal Inspect Seal & Desiccant Start->CheckSeal LongTerm Long-Term Storage (>1 week)? CheckSeal->LongTerm Fridge Store at 2-8°C Secondary Container with Desiccant LongTerm->Fridge Yes DryBox Store in Desiccator/Glovebox (Room Temp) LongTerm->DryBox No (Immediate Use) Usage Prepare for Use Fridge->Usage DryBox->Usage WarmUp Warm to RT (Closed) Prevent Condensation Usage->WarmUp Open Open under Inert Gas WarmUp->Open

Figure 2: Decision tree for receiving and accessing the compound to minimize moisture exposure.

Quality Control & Monitoring

Implement a re-test interval of 6 months .

  • Visual Inspection:

    • Pass: Free-flowing white powder.

    • Fail: Clumping, "wet" appearance, or yellow discoloration (indicates oxidation or hydrolysis).

  • Analytical Check (H-NMR / HPLC):

    • H-NMR (D₂O or CD₃OD): Check for the integrity of the methyl ester singlet (~3.7 ppm).

    • Impurity Marker: Appearance of a new peak corresponding to the free carboxylic acid or loss of the methyl ester signal indicates hydrolysis.

    • Chloride Content: Silver Nitrate titration can verify the salt stoichiometry if hygroscopicity is suspected to have altered the mass balance.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68586935, Methyl trans-6-Methylpiperidine-3-carboxylate Hydrochloride. Retrieved from [Link]

  • Han, Z. et al. (2021). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis. Beilstein Journal of Organic Chemistry. (Discusses stability of piperidine carboxamides and esters). Retrieved from [Link]

Sources

Technical Safety Guide: Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-methylpiperidine-3-carboxylate hydrochloride (CAS: 1009376-77-5 / 1009377-11-0) is a functionalized piperidine derivative widely employed as a chiral building block in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways (e.g., GABA transport modulators).

While often categorized as a standard laboratory irritant, its specific structural features—a secondary amine salt combined with a labile ester—present unique stability and handling challenges. This guide moves beyond the generic Safety Data Sheet (SDS) to analyze the mechanistic hazards, synthesis risks, and required engineering controls for safe utilization.

Chemical Identity & Physicochemical Core[1]

Nomenclature & Identification
  • IUPAC Name: Methyl 6-methylpiperidine-3-carboxylate hydrochloride[1]

  • Common Synonyms: Methyl 6-methylnipecotate HCl; 3-Piperidinecarboxylic acid, 6-methyl-, methyl ester, hydrochloride.

  • Molecular Formula: C₈H₁₅NO₂[2][3] · HCl

  • Molecular Weight: 193.67 g/mol [4]

Stereochemical Variants

The safety profile applies generally to all stereoisomers, though specific CAS numbers distinguish them:

  • cis-Isomer: CAS 1009376-77-5[1]

  • trans-Isomer: CAS 1009377-11-0

  • Racemic/General: CAS 89895-55-6 (often cited for the parent structure)

Critical Physicochemical Properties
PropertyValueSafety Implication
Physical State White to off-white solidDust inhalation hazard.
Solubility High in Water, Methanol, DMSORapid systemic absorption via mucous membranes.
Acidity (pH) Acidic (10% aq. solution)Potential for eye damage; incompatible with strong bases.
Hygroscopicity HighAbsorbs atmospheric moisture, leading to hydrolysis and "clumping," increasing handling risk.
Melting Point ~140–145°C (Decomposes)Thermal decomposition releases toxic HCl and NOx fumes.

Hazard Profiling & GHS Classification

Structural Hazard Analysis

The hazard profile is dictated by three functional components:

  • Piperidine Ring: Inherently basic and irritating; however, as the HCl salt, the volatility is suppressed, reducing (but not eliminating) vapor inhalation risks.

  • Methyl Ester: Susceptible to hydrolysis. Contact with moisture or bases releases methanol (toxic) and the free acid.

  • Hydrochloride Counter-ion: Imparts acidity to mucous membranes upon contact.

GHS Classification (29 CFR 1910.1200 / CLP)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5][6][7][8]

    • H319: Causes serious eye irritation.[3][5][6][8] (Note: Treat as H318 [Serious Eye Damage] in uncured/concentrated forms due to acidic nature).

    • H335: May cause respiratory irritation.[5][6][7][8]

Hazard Logic Diagram

The following diagram illustrates the causality between the chemical structure and the resulting biological hazards.

HazardLogic Substance Methyl 6-Methylpiperidine- 3-carboxylate HCl Group_HCl HCl Salt Form Substance->Group_HCl Group_Amine Secondary Amine (Piperidine Core) Substance->Group_Amine Group_Ester Methyl Ester Substance->Group_Ester Haz_Eye H319/H318: Eye Irritation/Damage (Acidic Hydrolysis) Group_HCl->Haz_Eye Low pH on contact Haz_Resp H335: Respiratory Irritation (Dust Inhalation) Group_HCl->Haz_Resp Dust Haz_Skin H315: Skin Irritation (Desiccant Action) Group_Amine->Haz_Skin Lipid extraction Group_Ester->Haz_Eye Hydrolysis to Acid

Figure 1: Structural Hazard Logic. The HCl salt form drives the immediate acute irritation risks (Eye/Respiratory), while the lipophilic piperidine core facilitates skin interaction.

Operational Safety: Synthesis & Handling

Synthesis Risks

The primary synthesis route involves the hydrogenation of Methyl 6-methylnicotinate . This step introduces hazards significantly higher than handling the final solid product.

  • Precursor: Methyl 6-methylnicotinate (CAS 5470-70-2) is an irritant.

  • Reagents: Hydrogen gas (H₂, Flammable/Explosive), Palladium on Carbon (Pd/C, Pyrophoric).

  • Reaction: Exothermic reduction under pressure.

Critical Control Point: If synthesizing de novo, the hydrogenation vessel must be grounded and purged with inert gas. Dry Pd/C catalysts must never be exposed to air in the presence of solvent vapors (methanol) due to ignition risk.

Handling Protocol (Final Product)

Standard Operating Procedure (SOP) Parameters:

  • Engineering Controls:

    • Primary: Chemical Fume Hood (CFH) with face velocity > 100 fpm.

    • Secondary: Local Exhaust Ventilation (LEV) if weighing open powders > 10 grams.

  • Personal Protective Equipment (PPE):

    • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the fine, acidic dust.

    • Hands: Nitrile gloves (minimum 0.11 mm thickness). Breakthrough time is generally high for solid salts, but change immediately upon contamination.

    • Respiratory: If handling outside a hood (not recommended), use a NIOSH N95 or P100 particulate respirator.

  • Storage Conditions:

    • Atmosphere: Store under Argon or Nitrogen. The compound is hygroscopic; moisture absorption alters stoichiometry and can lead to "caking," forcing users to chip the solid, generating dangerous dust.

    • Temperature: Refrigerate (2–8°C) to prevent slow ester hydrolysis.

Safe Handling Workflow Diagram

HandlingWorkflow cluster_risk Critical Risk Zone Start Start: Solid Reagent Retrieval Check_Env Check Environment: Humidity < 50%? Fume Hood Active? Start->Check_Env PPE_Don Don PPE: Nitrile Gloves + Goggles + Lab Coat Check_Env->PPE_Don Yes Weighing Weighing: Use Anti-Static Spatula Minimize Drafts PPE_Don->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer Cleanup Cleanup: Wipe Balance with Wet Tissue (Dissolve Salt) Transfer->Cleanup

Figure 2: Safe Handling Workflow. The "Critical Risk Zone" highlights where dust generation and exposure are most likely to occur.

Emergency Response Protocols

ScenarioImmediate ActionMedical/Technical Rationale
Eye Contact Rinse immediately with water for 15+ minutes. Lift eyelids.The HCl salt creates a localized acidic environment (pH < 2) on the cornea, risking permanent opacity if not diluted instantly.
Skin Contact Wash with soap and water.[6][7] Remove contaminated clothing.[7][8][9]Piperidine derivatives can penetrate the dermis. Irritation may be delayed; thorough washing prevents chemical burns.
Inhalation Move to fresh air.[6][7][9] If wheezing occurs, administer oxygen.Fine acidic dust causes bronchospasm. Monitor for delayed pulmonary edema if exposure was massive.
Spill (Solid) Do not dry sweep. Cover with wet paper towels or inert absorbent, then scoop.Dry sweeping aerosolizes the irritant. Wetting the spill dissolves the salt, preventing airborne dust.
Fire Use Water Spray, CO₂, or Dry Chemical.Emits toxic Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) gas upon combustion. Firefighters must wear SCBA.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68586935, Methyl trans-6-Methylpiperidine-3-carboxylate Hydrochloride. Retrieved January 29, 2026, from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperidine derivatives and their salts. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]

Sources

Technical Monograph: Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-methylpiperidine-3-carboxylate hydrochloride is a critical saturated heterocyclic building block used in the synthesis of complex pharmaceutical agents and alkaloid analogs.[1] Structurally, it consists of a piperidine ring substituted with a methyl group at the C6 position and a methyl ester functionality at the C3 position.[2]

This guide addresses the specific challenges in working with this scaffold, particularly the stereochemical ambiguity often found in commercial catalogs. We provide a definitive breakdown of nomenclature, validated synthetic pathways involving pyridine ring reduction, and handling protocols for the hydrochloride salt.

Nomenclature & Chemical Identity

The primary source of confusion for this compound lies in its stereochemistry. The 3,6-substitution pattern on the piperidine ring generates two diastereomers: cis and trans.[1] Commercial supplies often list the generic CAS or a specific isomer without explicit stereochemical labels.

Table 1: Chemical Identity & Synonyms[1]
ParameterDetails
Common Name Methyl 6-methylpiperidine-3-carboxylate HCl
IUPAC Name Methyl 6-methylpiperidine-3-carboxylate hydrochloride
Molecular Formula C₈H₁₅NO₂[1][2][3][4] · HCl
Molecular Weight 193.67 g/mol (Salt); 157.21 g/mol (Free Base)
CAS (Generic/Mix) 89895-55-6 (Note: Often refers to the 3-carboxylate without the 6-methyl; verify structure carefully).[1] 1009376-81-1 (Often cited for specific isomers in catalogs).[1]
CAS (cis-Isomer) 1009376-77-5 (Methyl (3R,6S)-rel-...)
CAS (trans-Isomer) 1009376-86-6 (Methyl (3R,6R)-rel-...)
SMILES COC(=O)C1CCNC1.Cl (Generic)
Precursor CAS 5470-70-2 (Methyl 6-methylnicotinate)

Critical Note: Always verify the ¹H-NMR coupling constants of the C3 and C6 protons to confirm stereochemistry. The cis isomer typically displays different coupling patterns (axial-equatorial relationships) compared to the trans isomer.[1]

Stereochemical Analysis

The relative orientation of the methyl group at C6 and the ester group at C3 dictates the physical shape and biological binding properties of the molecule.[1]

  • Cis-Isomer: The substituents are on the same side of the ring plane.[1] In the lowest energy chair conformation, one substituent is typically equatorial and the other axial (or both equatorial depending on specific 1,3-diaxial interactions, though 1,4-substitution is not present here).

  • Trans-Isomer: The substituents are on opposite sides.[1] This often allows both bulky groups to adopt equatorial positions, making it thermodynamically favorable in some contexts.

Visualization: Stereochemical Relationships[1]

Stereochemistry cluster_0 Stereoisomers Cis Cis-Isomer (3R,6S) or (3S,6R) Substituents on same face Trans Trans-Isomer (3R,6R) or (3S,6S) Substituents on opposite faces Cis->Trans Epimerization (via enolization at C3) Structure Methyl 6-methylpiperidine- 3-carboxylate (Core) Structure->Cis Diastereomer 1 Structure->Trans Diastereomer 2

Figure 1: Stereochemical relationship between the cis and trans diastereomers. Note that epimerization can occur at the C3 position under strong basic conditions.[1]

Synthetic Protocols

The most robust route to Methyl 6-methylpiperidine-3-carboxylate Hydrochloride is the catalytic hydrogenation of its aromatic precursor, Methyl 6-methylnicotinate .[1] This method is preferred over direct esterification of the piperidine acid because the pyridine starting materials are cheaper and easier to purify.

Synthesis Workflow[1][3][5][6][7]

The synthesis relies on the reduction of the pyridine ring. The stereochemical outcome (cis/trans ratio) is heavily influenced by the catalyst and solvent pH.

Synthesis SM Start: Methyl 6-methylnicotinate (CAS 5470-70-2) Inter Catalytic Hydrogenation (Surface Reaction) SM->Inter Dissolve Reagent H2 (50 psi), PtO2 or Pd/C Solvent: MeOH/HCl Reagent->Inter Catalysis Prod Methyl 6-methylpiperidine-3-carboxylate HCl (Mixture of Cis/Trans) Inter->Prod Reduction Purification Recrystallization (Isomer Enrichment) Prod->Purification Workup

Figure 2: Synthetic pathway via hydrogenation of the pyridine precursor.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 6-methylpiperidine-3-carboxylate Hydrochloride via hydrogenation.

Reagents:

  • Methyl 6-methylnicotinate (1.0 eq)[1][4][5]

  • Platinum(IV) oxide (PtO₂) (0.05 eq) or 10% Pd/C (10 wt%)[1]

  • Methanol (anhydrous)[1]

  • Concentrated HCl (1.1 eq) or HCl in dioxane

  • Hydrogen gas (H₂)[1]

Procedure:

  • Preparation: In a high-pressure hydrogenation vessel (Parr shaker), dissolve Methyl 6-methylnicotinate (e.g., 5.0 g) in anhydrous methanol (50 mL).

  • Acidification: Add concentrated HCl (1.1 equivalents) dropwise. Rationale: Protonation of the pyridine nitrogen facilitates reduction and prevents catalyst poisoning by the amine product.[1]

  • Catalyst Addition: Carefully add the catalyst (PtO₂ or Pd/C) under an inert atmosphere (Nitrogen purge).[1] Safety: Pd/C is pyrophoric when dry.[1]

  • Hydrogenation: Seal the vessel, purge with H₂ three times, and pressurize to 50 psi (3.5 bar). Agitate at room temperature for 12–24 hours.

  • Monitoring: Monitor reaction progress via TLC (stain with Ninhydrin) or LC-MS. The UV active pyridine spot should disappear.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with methanol.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt as a white to off-white solid.[1]

  • Purification: If stereochemical purity is required, recrystallize from isopropanol/ether or separate isomers using preparative HPLC.

Handling & Analytical Characterization

Handling Properties[1][5][8]
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Stability: Stable under acidic conditions.[1] Avoid strong bases unless the free base is desired immediately, as ester hydrolysis (saponification) or epimerization may occur.

Expected Analytical Data[1]
  • Mass Spectrometry (ESI+): m/z = 158.1 [M+H]⁺ (Free base mass).

  • ¹H NMR (D₂O):

    • Methyl (Ester): Singlet at ~3.7 ppm.[1]

    • Methyl (C6): Doublet at ~1.3 ppm.[1]

    • Ring Protons: Complex multiplets between 1.5–3.5 ppm.[1] The C2 protons (adjacent to N) will be significantly deshielded (~3.0–3.5 ppm).

References

  • PubChem. Methyl trans-6-Methylpiperidine-3-carboxylate Hydrochloride (CID 68586935).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Lead Sciences. cis-Methyl 6-methylpiperidine-3-carboxylate hydrochloride Safety Data. Available at: [Link][1]

  • PrepChem. Synthesis of methyl 6-methylnicotinate. (Precursor Synthesis).[1] Available at: [Link]

Sources

Purity standards for Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Purity Standards for Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Critical Role of a Pharmaceutical Intermediate

In the intricate process of drug development, the quality of each component is paramount. Pharmaceutical intermediates, while not the final active pharmaceutical ingredient (API), are foundational building blocks whose purity directly influences the safety, efficacy, and stability of the final drug product.[1] Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride is a chiral piperidine derivative that serves as a key synthetic intermediate in medicinal chemistry.[2] Its structural features are leveraged in the development of a range of therapeutic agents, including anticonvulsants and enzyme inhibitors.[2] This guide provides a comprehensive framework for establishing and verifying the purity standards of this critical intermediate, grounded in the principles of the International Council for Harmonisation (ICH) guidelines and field-proven analytical practices.

Chemical Identity and Structure
  • Chemical Name: Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

  • Synonyms: trans-Methyl 6-methylpiperidine-3-carboxylate HCl[3]

  • Molecular Formula: C₈H₁₆ClNO₂[4]

  • Molecular Weight: 193.67 g/mol [4]

  • CAS Number: 1009376-86-6 (for the trans-diastereomer)[3]

  • Structure:

    (Note: The molecule possesses two chiral centers at positions 3 and 6 of the piperidine ring, leading to the possibility of stereoisomers.)

Significance in Drug Development

The piperidine scaffold is a ubiquitous feature in many pharmaceuticals due to its ability to impart favorable physicochemical properties and engage in specific biological interactions.[5] The chirality of Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride is of particular importance, as stereoisomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[6][7] Consequently, controlling the stereochemical integrity of this intermediate is as crucial as controlling its chemical purity.[2]

The Imperative of Purity Control for Intermediates

Regulatory bodies globally, guided by frameworks like ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) and ICH Q11 (Development and Manufacture of Drug Substances), emphasize the need for robust control over starting materials and intermediates.[1] The quality of an intermediate determines:

  • Process Reproducibility and Yield: Consistent purity ensures predictable reaction kinetics and outcomes in downstream synthetic steps.[1]

  • Impurity Profile of the API: Impurities in an intermediate can be carried through the synthesis or react to form new, potentially harmful impurities in the final API.[1]

  • Patient Safety: The absence of genotoxic or otherwise harmful impurities is a non-negotiable aspect of pharmaceutical quality.[8]

Establishing Purity Specifications: A Risk-Based Approach

In the absence of a dedicated pharmacopeial monograph for Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride, its purity specifications must be established based on a risk assessment informed by its role in the API synthesis and the principles outlined in ICH Q3A(R2) for new drug substances.[9]

Rationale for Purity Thresholds

The acceptance criteria for an intermediate should be scientifically justified and based on the manufacturing process's capability and the potential impact of impurities on the final API. A typical purity level for a critical intermediate is often expected to be high, frequently 99% or greater, to minimize the introduction of unwanted substances into the final stages of manufacturing.[10]

Proposed Purity Standard and Acceptance Criteria

The following table outlines a proposed set of specifications for high-quality Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride suitable for use in drug development.

ParameterAcceptance CriteriaJustification & (Typical Method)
Appearance White to off-white solidVisual inspection
Identity Conforms to the structureSpectroscopic confirmation (¹H NMR, ¹³C NMR, MS, IR)
Assay ≥ 99.0%Ensures high purity of the main component (HPLC, Titration)
Stereochemical Purity
Diastereomeric Purity≥ 99.0% (trans or cis isomer)To control the desired stereochemistry for biological activity (Chiral HPLC/SFC, NMR)
Enantiomeric PurityReport value (if applicable)Critical for single-enantiomer APIs (Chiral HPLC/SFC)
Organic Impurities
Any single unspecified impurity≤ 0.10%Aligns with ICH Q3A reporting thresholds[9] (HPLC)
Total Impurities≤ 0.50%Controls the overall level of process-related impurities and degradants (HPLC)
Residual Solvents Complies with ICH Q3C limitsTo ensure patient safety from solvent toxicity (Headspace GC-MS)
Water Content ≤ 0.5%Water can affect stability and reactivity (Karl Fischer Titration)
Sulphated Ash ≤ 0.1%Controls the level of inorganic impurities

Impurity Profiling: Anticipating and Controlling Contaminants

A thorough understanding of the synthetic route and the chemical stability of Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride is essential for identifying potential impurities.[11]

Overview of Potential Impurity Sources

The diagram below illustrates the primary sources from which impurities can arise.

G cluster_synthesis Synthesis Process cluster_stability Storage & Handling SM Starting Materials Byproducts By-products SM->Byproducts Reagents Reagents & Catalysts Reagents->Byproducts Intermediates Intermediates Intermediates->Byproducts Main Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride Byproducts->Main Degradation Degradation Products Degradation->Main Environment Environmental Factors (Heat, Light, Moisture) Environment->Degradation Impurities Final Impurity Profile Main->Impurities caption Figure 1: Sources of Impurities.

Caption: Figure 1: Sources of Impurities.

Process-Related Impurities

Given that a common synthesis route for piperidines involves the reduction of pyridine precursors, potential impurities could include:

  • Unreacted Starting Materials: Such as the corresponding methyl 6-methylnicotinate.

  • Partially Reduced Intermediates: Tetrahydropyridine derivatives.

  • By-products from Side Reactions: Impurities arising from over-reduction or alternative reaction pathways.

Stereoisomeric Impurities

The hydrogenation of the pyridine ring can result in a mixture of cis and trans diastereomers. The relative stereochemistry of the final product is critical and must be controlled.[12] If a specific enantiomer is required, enantiomeric purity must also be assessed.

Degradation Products

The ester functional group in Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride is susceptible to hydrolysis, particularly under non-anhydrous or basic conditions, which would yield 6-methylpiperidine-3-carboxylic acid.

Residual Solvents

Solvents used during synthesis and purification (e.g., methanol, ethanol, ethyl acetate, diethyl ether) must be controlled according to ICH Q3C guidelines.

Analytical Methodologies for Purity Verification

A multi-faceted analytical approach is required to fully characterize the purity of Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride. The validation of these analytical methods is a prerequisite for their use in a regulated environment.[8]

Foundational Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): The cornerstone for assay and organic impurity determination.

  • Chiral HPLC or Supercritical Fluid Chromatography (SFC): Essential for separating and quantifying stereoisomers.[13]

  • Gas Chromatography (GC): Primarily used for residual solvent analysis, often with a mass spectrometry (MS) detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and confirmation of identity. ¹H NMR can also be used to determine diastereomeric ratios.[12]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and identify unknown impurities.[2]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.[2]

The following workflow illustrates the logical sequence of analytical testing.

G start Sample Batch identity Identity Confirmation (NMR, MS, IR) start->identity assay Assay & Impurity Profile (HPLC-UV) identity->assay chiral Stereoisomeric Purity (Chiral HPLC/SFC) assay->chiral gc Residual Solvents (Headspace GC-MS) chiral->gc kf Water Content (Karl Fischer) gc->kf end Certificate of Analysis (CoA) kf->end caption Figure 2: Analytical Testing Workflow.

Caption: Figure 2: Analytical Testing Workflow.

Protocol 1: Assay and Organic Impurity Determination by HPLC

This protocol describes a general-purpose reverse-phase HPLC method suitable for determining the assay and purity of the hydrochloride salt.

1. Instrumentation and Columns:

  • HPLC system with UV detector.
  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
  • Mobile Phase B: 0.1% TFA in Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Gradient:
  • 0-2 min: 5% B
  • 2-20 min: 5% to 95% B
  • 20-25 min: 95% B
  • 25-26 min: 95% to 5% B
  • 26-30 min: 5% B

3. Detection:

  • UV at 210 nm.

4. Sample Preparation:

  • Dissolve the sample in a water/acetonitrile mixture (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.

5. Causality and Justification:

  • Reverse-Phase C18 Column: Provides good retention and separation for moderately polar compounds like piperidine derivatives.
  • TFA in Mobile Phase: Acts as an ion-pairing agent and improves peak shape for the amine.
  • Gradient Elution: Necessary to elute both the polar main compound and any less polar impurities within a reasonable timeframe.
  • Low UV Wavelength (210 nm): The compound lacks a strong chromophore, so a low wavelength is required for adequate sensitivity.
Protocol 2: Chiral Purity Analysis by Chiral HPLC/SFC

This method is crucial for separating the cis and trans diastereomers and potentially the enantiomers.

1. Instrumentation and Columns:

  • HPLC or SFC system with UV detector.
  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based, such as Chiralpak AD-H or Chiralcel OD-H).

2. Mobile Phase (Isocratic):

  • Normal Phase HPLC: Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v).
  • SFC: Supercritical CO₂ with a co-solvent such as Methanol or Ethanol containing an amine additive.

3. Flow Rate:

  • Typically 0.5 - 1.0 mL/min for HPLC; 2-4 mL/min for SFC.

4. Detection:

  • UV at 210 nm.

5. Causality and Justification:

  • Chiral Stationary Phase: The CSP provides a chiral environment that allows for differential interaction with the stereoisomers, enabling their separation.[13]
  • Amine Additive (e.g., Diethylamine): Crucial for reducing peak tailing and improving the resolution of basic compounds on silica-based CSPs by masking active silanol groups.
  • SFC as an Alternative: Often provides faster separations and higher efficiency than HPLC for chiral compounds.

Method Validation: Ensuring Trustworthy and Reliable Data

The Principles of Analytical Method Validation

Every analytical method used to assess the purity of a pharmaceutical intermediate must be validated to ensure it is suitable for its intended purpose.[8][14] The validation process provides documented evidence that the method is accurate, precise, specific, and robust. This is a core requirement of Good Manufacturing Practice (GMP).

Key Validation Parameters

The following table summarizes the essential validation parameters as per ICH Q2(R1).

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants).
Accuracy The closeness of test results to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes Repeatability and Intermediate Precision.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Self-Validating Systems: A Workflow for Robustness

A robust analytical method should be inherently self-validating through the inclusion of system suitability tests (SSTs). SSTs are performed before each analytical run to ensure the system is performing correctly.

G start Begin Analysis sst Perform System Suitability Test (SST) (e.g., check resolution, tailing factor, plate count) start->sst decision SST Criteria Met? sst->decision run Proceed with Sample Analysis decision->run Yes stop Troubleshoot System (Check mobile phase, column, instrument) decision->stop No stop->sst caption Figure 3: Self-Validating Workflow.

Caption: Figure 3: Self-Validating Workflow.

Conclusion: A Framework for Quality

Establishing and adhering to stringent purity standards for Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride is not merely a procedural task; it is a fundamental component of a comprehensive quality assurance strategy. By integrating a deep understanding of potential impurities with robust, validated analytical methods, researchers and drug development professionals can ensure the integrity of this critical intermediate. This, in turn, safeguards the quality of the final API and contributes to the development of safe and effective medicines. This guide provides a scientifically sound and regulatory-compliant framework to achieve that goal.

References

  • Vertex AI Search. Piperidine Market Size, Share & Forecast Growth Report, 2032.
  • IndiaMART.
  • Benchchem. (S)
  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • Google Patents.
  • PubMed Central.
  • Acnaut. Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • ResearchGate.
  • PubChem.
  • PubChem.
  • Journal of Chemical and Pharmaceutical Research.
  • BLD Pharm.
  • PharmaCompass. Piperidine hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.
  • ACS Publications. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
  • Biosynth.
  • ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • UNODC.
  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
  • The Royal Society of Chemistry. Piperidines ESI-revised3.
  • Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design.
  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • ICH. Quality Guidelines.
  • Autech. The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis.
  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • NTU Journal of Pure Sciences.
  • PubMed.
  • Veeprho. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • BenchChem.
  • ResearchGate.
  • Autech.
  • ResearchGate. 1: Chiral piperidine moieties present in pharmaceutical agents.
  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

Sources

Methodological & Application

Application Note: Reductive Amination Protocols for the Synthesis and Functionalization of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a vast array of FDA-approved therapeutics.[1][2] Reductive amination stands out as one of the most robust, versatile, and widely adopted methods for the synthesis and functionalization of these critical N-heterocycles.[3][4][5] This guide provides an in-depth exploration of reductive amination protocols involving piperidine derivatives. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind reagent selection, and offers detailed, field-proven protocols. It aims to empower researchers to confidently select and execute the optimal strategy for their specific synthetic challenges, troubleshoot common issues, and ultimately accelerate the drug discovery process.

Introduction: The Significance of the Piperidine Scaffold

The piperidine motif is ubiquitous in pharmaceutical sciences, present in over twenty classes of drugs, from antipsychotics like Haloperidol to ADHD medications such as Ritalin.[2][4] Its prevalence stems from its unique combination of properties: the saturated, six-membered ring provides a three-dimensional, sp³-rich scaffold that can effectively orient substituents into biologically relevant space, improving binding affinity and selectivity. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, allowing for crucial ionic interactions with biological targets and enhancing aqueous solubility.

Reductive amination is a key C-N bond-forming reaction that serves as a primary tool for constructing and elaborating on this scaffold.[6] It allows for the direct coupling of a piperidine amine with an aldehyde or ketone, or vice-versa, to generate more complex secondary or tertiary amines in a controlled manner, often avoiding the over-alkylation issues that plague direct alkylation methods.[7][8]

The Core Mechanism: A Two-Step Cascade

Reductive amination is a sequential, one-pot process that proceeds through two key stages: the formation of an imine or iminium ion, followed by its immediate reduction.[7][9]

  • Imine/Iminium Ion Formation: A piperidine derivative (acting as a secondary amine) or another amine attacks the carbonyl carbon of an aldehyde or ketone. Following the initial addition, a molecule of water is eliminated to form a positively charged iminium ion . If a primary amine is used, a neutral imine is formed. This step is reversible and its equilibrium is highly pH-dependent.[9]

  • Hydride Reduction: A selective reducing agent, present in the reaction mixture, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion (or imine), quenching the charge and forming the final, more complex amine product.

The success of the reaction hinges on a delicate balance. The pH must be mildly acidic (typically 4-6) to facilitate water elimination for iminium formation, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic.[7][10][11]

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product R1 R₁ Hemiaminal Hemiaminal Intermediate R1->Hemiaminal + Piperidine R2 R₂ R2->Hemiaminal + Piperidine C1 C=O C1->Hemiaminal + Piperidine Piperidine Piperidine Derivative (Sec. Amine) Piperidine->Hemiaminal H_plus H⁺ (Acid Catalyst) Iminium Iminium Ion Hemiaminal->Iminium - H₂O FinalAmine Tertiary Amine Product Iminium->FinalAmine + [H⁻] Hydride [H⁻] (Reducing Agent) Hydride->Iminium Workflow Start 1. Combine Piperidine Derivative, Carbonyl Compound, & Solvent Acid 2. Add Acid Catalyst (e.g., Acetic Acid, if needed) Start->Acid Stir 3. Stir for Imine Formation (30-60 min at RT) Acid->Stir Reduce 4. Add Reducing Agent (Portion-wise at 0 °C) Stir->Reduce React 5. Warm to RT and Stir (2-24 h, Monitor by TLC/LC-MS) Reduce->React Quench 6. Quench Reaction (e.g., sat. NaHCO₃ solution) React->Quench Extract 7. Aqueous Work-up & Extraction with Organic Solvent Quench->Extract Purify 8. Dry, Concentrate, & Purify (Column Chromatography) Extract->Purify

Caption: Standard workflow for a one-pot reductive amination reaction.

Protocol 4.2.1: The Preferred Method using Sodium Triacetoxyborohydride (STAB)

This is the go-to protocol for most applications due to its high selectivity and operational simplicity. [12]

  • Reactants: N-Boc-4-piperidone (1.0 equiv), Aniline derivative (1.1 equiv), Sodium Triacetoxyborohydride (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE), ~0.2 M concentration.

Step-by-Step Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-4-piperidone and the aniline derivative.

  • Add the solvent (DCE) and stir the mixture at room temperature for 20-30 minutes. If the amine is a hydrochloride salt, add 1.0 equiv of a non-nucleophilic base like triethylamine (TEA).

  • In a single portion, add the sodium triacetoxyborohydride to the stirring mixture. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting piperidone is consumed (typically 4-18 hours).

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Dichloromethane or Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (typically silica gel with a hexane/ethyl acetate gradient) to yield the desired N-aryl piperidine product.

Protocol 4.2.2: The Classic Method using Sodium Cyanoborohydride

This protocol is effective but requires strict adherence to safety procedures due to the high toxicity of the reagent. [13][14]

  • Reactants: Piperidine (1.0 equiv), Aldehyde (1.0 equiv), Sodium Cyanoborohydride (1.2 equiv), Acetic Acid.

  • Solvent: Methanol (MeOH), ~0.2 M concentration.

Step-by-Step Procedure:

  • To a round-bottom flask, add the piperidine derivative, the aldehyde, and methanol.

  • Stir the solution at room temperature. Using a pH meter or pH paper, carefully adjust the pH of the solution to between 6 and 7 by the dropwise addition of glacial acetic acid.

  • Once the pH is stabilized, add the sodium cyanoborohydride in one portion.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • CAUTION: WORK IN A WELL-VENTILATED FUME HOOD. Quench the reaction by slowly adding 1M HCl until the pH is ~2 to decompose any unreacted NaBH₃CN. Stir for 1 hour.

  • Basify the mixture to pH > 10 with 2M NaOH solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate or DCM, 3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inefficient iminium ion formation.<[14]br>2. Amine is weakly nucleophilic (e.g., anilines with electron-withdrawing groups).1. Add 1-2 equivalents of acetic acid as a catalyst, especially for ketones.<[12]br>2. Pre-stir the amine and carbonyl for 1-2 hours before adding the reducing agent.3. Consider adding a dehydrating agent like molecular sieves.
Starting Carbonyl is Reduced to an Alcohol 1. Reducing agent is too reactive (e.g., NaBH₄).2. Reaction conditions are too acidic, inhibiting imine formation and favoring direct carbonyl reduction. [15]1. Switch to a milder, more selective reagent like NaBH(OAc)₃.<[15]br>2. If using NaBH₄, ensure the imine is fully formed before adding the borohydride.<[7]br>3. Check and buffer the pH to ensure it is in the optimal 4-6 range.
Formation of Dialkylated Byproduct The secondary amine product is more nucleophilic than the primary amine starting material and reacts again with the aldehyde. [16]1. Use a slight excess (1.1-1.2 equiv) of the primary amine.<[16]br>2. Adopt a stepwise procedure: pre-form the imine, then add the reducing agent.<[12]br>3. Add the aldehyde slowly to the mixture of amine and reducing agent to keep its concentration low.
Reaction Stalls Steric hindrance from bulky substituents on either the piperidine or the carbonyl partner is slowing the reaction.1. Increase the reaction temperature (e.g., to 40-50 °C).2. Allow for a longer reaction time (24-48 hours).3. Consider using a Lewis acid catalyst like Ti(OiPr)₄ to activate the carbonyl, especially with NaBH₃CN. [14]

Conclusion

Reductive amination is an indispensable reaction in the synthetic chemist's toolbox, offering a direct and highly effective pathway for the synthesis and diversification of piperidine-containing molecules. By understanding the core mechanism and the distinct characteristics of the available reducing agents, researchers can navigate the subtleties of this reaction with precision. The choice between the highly selective but moisture-sensitive sodium triacetoxyborohydride and the classic, cost-effective sodium cyanoborohydride depends on the specific substrate, scale, and safety considerations of the project. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to enable the successful application of this powerful transformation in the pursuit of novel therapeutics.

References

  • Gatta, F. D., et al. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259-67. [Link]

  • Matassini, C., et al. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc. [Link]

  • Clemente, F., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry. [Link]

  • Chem-Station. (2014). Borch Reductive Amination. Chem-Station International Edition. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout. [Link]

  • Lashkov, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(19), 6817. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Organic Chemistry Portal. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. Common Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Common Organic Chemistry. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Baxter, E. W., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18(32), 6295-6299. [Link]

  • ResearchGate. (2021). Synthesis of piperidine derivatives. ResearchGate. [Link]

  • Carlson, M. W., et al. (2020). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 97(11), 4147-4151. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Xia, Y., et al. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 85(11), 7436-7446. [Link]

  • ResearchGate. (2020). Large-scale reductive amination and synthesis applications. ResearchGate. [Link]

  • ResearchGate. (2025). Reductive amination of aldehydes and ketones to their corresponding amines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Organic Chemistry Portal. [Link]

  • Liu, S., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Frontiers in Chemistry, 8, 622. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Shono, T., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 335-342. [Link]

  • ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Chemical Process. [Link]

  • Orlandi, M., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 74. [Link]

Sources

Catalytic reductive methylation of piperidine carboxylic acid xylidide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the protocol for the catalytic reductive methylation of piperidine-2-carboxylic acid 2,6-xylidide (Pipecoloxylidide, PPX) to synthesize Mepivacaine . This transformation is a critical step in the manufacturing of local anesthetics. Unlike the Eschweiler-Clarke reaction (which generates


 and requires high temperatures) or direct alkylation with methyl halides (which risks quaternization), catalytic hydrogenation  using formaldehyde and Palladium on Carbon (Pd/C) offers a "green," atom-efficient, and highly selective route.

This guide addresses the reaction mechanism, thermodynamic considerations, a validated laboratory-scale protocol, and critical process parameters (CPPs) for scale-up.

Chemical Basis & Mechanism[1][2][3][4]

Reaction Overview

The synthesis involves the condensation of the secondary amine (PPX) with formaldehyde to form a hemiaminal (carbinolamine), which dehydrates to an iminium ion. This intermediate is rapidly reduced by surface-adsorbed hydrogen on the catalyst to yield the tertiary amine (Mepivacaine).

  • Substrate: Pipecoloxylidide (PPX)

  • Reagent: Formaldehyde (37% aq. or Paraformaldehyde)

  • Catalyst: 5% or 10% Pd/C

  • Reductant: Hydrogen Gas (

    
    )
    
Mechanistic Pathway

The reaction proceeds through a "hydrogen-borrowing" or direct hydrogenation cycle. The high selectivity for the tertiary amine over the quaternary salt is a key advantage of this method.

ReactionMechanism PPX Pipecoloxylidide (Secondary Amine) Carbinol Carbinolamine (Hemiaminal) PPX->Carbinol + HCHO HCHO Formaldehyde HCHO->Carbinol Iminium Iminium Ion (Intermediate) Carbinol->Iminium - H2O (Dehydration) Product Mepivacaine (Tertiary Amine) Iminium->Product Reduction H2_Cat H2 / Pd/C H2_Cat->Product Catalytic Transfer

Figure 1: Mechanistic pathway of reductive methylation via iminium ion intermediate.

Selectivity Control

Direct alkylation with methyl iodide often leads to quaternization (formation of the ammonium salt). Reductive methylation avoids this because the tertiary amine product (Mepivacaine) cannot form an iminium ion with formaldehyde, effectively stopping the reaction at the mono-methylated stage.

Experimental Protocol (Laboratory Scale)

Scale: 10.0 g Input (PPX) Expected Yield: >92% Purity: >99.5% (HPLC)

Materials & Equipment
  • Reactor: 250 mL Parr Hydrogenation Bottle or Hastelloy Autoclave.

  • Substrate: Pipecoloxylidide (Free base or HCl salt). Note: If using HCl salt, add 1 eq. of Sodium Acetate to buffer.

  • Reagents: Formalin (37% aq. Formaldehyde), Methanol (HPLC Grade).

  • Catalyst: 5% Pd/C (50% water wet). Wet catalyst is preferred to minimize pyrophoric risk.

Step-by-Step Methodology
  • Preparation:

    • In a 250 mL hydrogenation vessel, charge 10.0 g (43.0 mmol) of Pipecoloxylidide.

    • Add 100 mL of Methanol. Stir until fully dissolved.

    • Add 4.0 mL (approx. 53 mmol, 1.2 eq) of 37% Aqueous Formaldehyde.

    • Checkpoint: Allow the mixture to stir for 15 minutes under nitrogen. This "pre-contact" time facilitates carbinolamine formation before hydrogenation begins.

  • Catalyst Loading:

    • Safety: Stop stirring. Under a gentle Nitrogen flow, carefully add 1.0 g of 5% Pd/C (50% wet).

    • Note: Do not add dry catalyst to methanol containing hydrogen; it creates a high fire risk.

  • Hydrogenation:

    • Seal the reactor.

    • Purge the headspace: Pressurize to 20 psi with

      
      , vent (repeat 3x).
      
    • Pressurize to 20 psi with

      
      , vent (repeat 3x).
      
    • Final Charge: Pressurize to 40-50 psi (3-3.5 bar) with

      
      .
      
    • Agitate vigorously at Room Temperature (20-25°C) .

    • Exotherm: A mild exotherm may be observed. Maintain Temp < 40°C to prevent impurity formation.

  • Reaction Monitoring:

    • Monitor

      
       uptake. The reaction is typically complete when uptake ceases (approx. 2-4 hours).
      
    • IPC (In-Process Control): Sample 50 µL, filter, and analyze by HPLC. Target: < 0.5% unreacted PPX.

  • Work-up:

    • Vent

      
       and purge with 
      
      
      
      .
    • Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with 20 mL Methanol.

    • Concentrate the filtrate under reduced pressure to yield a viscous oil.

  • Crystallization (Hydrochloride Salt):

    • Dissolve the oil in 50 mL Isopropanol or Acetone.

    • Add concentrated HCl (1.1 eq) dropwise or bubble HCl gas.

    • Cool to 0-5°C for 2 hours.

    • Filter the white precipitate (Mepivacaine HCl). Dry at 60°C under vacuum.

Process Workflow & Optimization

The following diagram illustrates the critical path from reactor setup to isolation, highlighting decision points for quality control.

Workflow Start Start: PPX Dissolution PreMix Add Formaldehyde (Pre-contact 15 min) Start->PreMix CatLoad Add Pd/C Catalyst (Under N2) PreMix->CatLoad Hydro Hydrogenation (40 psi, 25°C) CatLoad->Hydro IPC IPC: HPLC Check Hydro->IPC IPC->Hydro Fail (>0.5% SM) Filter Catalyst Filtration (Celite) IPC->Filter Pass (<0.5% SM) Salt Salt Formation (HCl/IPA) Filter->Salt End Mepivacaine HCl Salt->End

Figure 2: End-to-end process workflow for Mepivacaine synthesis.

Critical Process Parameters (Optimization Table)
ParameterRecommended RangeImpact of Deviation
Temperature 20°C – 35°C>40°C: Increases risk of amide hydrolysis or ring opening. <15°C: Slow reaction rate.
H2 Pressure 30 – 60 psiLow: Incomplete conversion, stalled imine reduction. High: Generally safe, but equipment limited.
Catalyst Load 5 – 10 wt%Low: Slow kinetics. High: Cost inefficient; potential for ring reduction (over-reduction).
Formaldehyde 1.1 – 1.25 eqExcess: Difficult to remove; potential for N-methylation of amide (rare). Deficit: Incomplete conversion.

Troubleshooting & Impurity Profile

Common Issues
  • Stalled Reaction: If

    
     uptake stops before completion, the catalyst may be poisoned by amines or sulfur contaminants.
    
    • Solution: Purge with

      
      , add fresh catalyst (10% of original load), and repressurize.
      
  • Filtration Difficulties: Fine Pd particles can clog filters.

    • Solution: Use a double layer of Celite or a 0.45 µm membrane filter. Ensure the mixture is not too viscous (dilute with MeOH if necessary).

Impurity Profile
  • Impurity A (Starting Material): Unreacted Pipecoloxylidide. Controlled by reaction time and excess Formaldehyde.

  • Impurity B (Over-reduction): Hydrogenation of the aromatic xylidide ring. This is rare with Pd/C but possible with Pt/C or high temperatures (>80°C).

  • Impurity C (N-Formyl): If Formic acid is present (impurity in Formaldehyde) or generated, N-formyl-PPX can form. Use high-quality, low-acid Formalin.

Safety & Handling

  • Hydrogen Gas: Extremely flammable. Ensure all vessels are grounded. Use burst disks on autoclaves.

  • Palladium on Carbon: Pyrophoric when dry. Always keep wet with water or solvent. Dispose of filtered catalyst in water-filled containers immediately.

  • Formaldehyde: Carcinogen and sensitizer. Handle in a fume hood.

References

  • Tung, H. H., et al. (2014). Crystallization of Organic Compounds: An Industrial Perspective. Wiley.
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 10(5), 971–1031. Link (Contextual reference for reductive amination mechanisms).

  • Drauz, K., et al. (2002). "Method for producing N-alkylated piperidine carboxylic acid amides." US Patent 6,410,741. (Describes industrial synthesis of Ropivacaine/Mepivacaine analogs).
  • Sandberg, R. (1978). "Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide." US Patent 4,110,331. Link (Primary source for the catalytic reductive methylation of PPX).

  • Vertex Pharmaceuticals. (2020). "Process for the preparation of Sodium Channel Inhibitors." WO2020123689.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Challenge

Piperidine rings are the structural backbone of countless blockbusters, from Fentanyl to Paroxetine . However, synthesizing these saturated heterocycles—particularly from pyridine precursors—is fraught with "silent" failures. Catalyst poisoning, partial reduction, and stereochemical scrambling often turn a routine hydrogenation into a week-long troubleshooting campaign.

This guide moves beyond basic textbook protocols. We analyze the mechanistic root causes of failure and provide self-validating workflows to restore your yield and diastereoselectivity.

Module 1: Catalytic Hydrogenation of Pyridines

The Core Problem: Catalyst Poisoning & Incomplete Reduction[1][2]

The most common route to piperidines is the heterogeneous hydrogenation of pyridines.[1] The primary failure mode here is catalyst poisoning . The nitrogen lone pair in pyridine is a strong Lewis base that binds tightly to the active sites of metals (Pd, Pt), effectively halting the catalytic cycle before hydrogen transfer can occur.[2]

Troubleshooting Matrix: Catalyst & Solvent Selection
Catalyst SystemPressure Req.[1][3]Acid Additive?Primary Use CaseRisk Factor
Pd/C (5-10%) High (>50 bar)Mandatory General reduction, cost-effective.High poisoning risk without acid.
PtO₂ (Adams) Med (1-4 bar)OptionalLab-scale, difficult substrates.Expensive; sensitive to H₂ stoichiometry.
Rh/C (5%) Low (1-3 bar)NoBest for mild conditions. Very expensive; can reduce other aromatic rings.
Raney Nickel High (>70 bar)NoIndustrial scale.Pyrophoric; harsh conditions may cleave C-N bonds.
The "Acid Effect" Mechanism

Why does adding acetic acid or HCl boost yield? It is not just about solubility.

  • Protonation: Acid protonates the pyridine nitrogen (

    
    ).
    
  • Decoordination: The protonated species cannot coordinate strongly to the metal surface via the lone pair.

  • Adsorption Mode: The substrate interacts via the

    
    -system (aromatic ring) rather than the nitrogen, facilitating hydride transfer.
    
Visualizing the Pathway & Side Reactions

The following diagram illustrates the stepwise reduction and the critical "Ring Opening" side reaction that occurs under excessive temperature or wrong catalyst choice.

HydrogenationPath Pyridine Pyridine (Starting Material) DHP Dihydropyridine (Unstable Intermediate) Pyridine->DHP + H₂ (Slow step) THP Tetrahydropyridine (Enamine/Imine) DHP->THP + H₂ (Fast) Piperidine Piperidine (Target Product) THP->Piperidine + H₂ RingOpen Pentylamine (Side Product) THP->RingOpen Hydrogenolysis (High Temp/Press) Polymer Polymers/Dimers THP->Polymer Self-Condensation (No Acid)

Figure 1: Reaction pathway showing the critical intermediate (Tetrahydropyridine) where branching to side products (polymerization or ring opening) typically occurs.

Module 2: Stereocontrol in Substituted Piperidines

The Core Problem: Cis/Trans Selectivity

When reducing 2- or 2,6-substituted pyridines, you create chiral centers. A common issue is obtaining a racemate or the thermodynamically stable trans isomer when the bioactive cis isomer is required.

Protocol: Anchoring for Cis-Selectivity

To favor cis-2,6-disubstituted piperidines, you must utilize the "Anchoring Effect" during hydrogenation.

Mechanism: In acidic media, the nitrogen is protonated. The substrate adsorbs to the catalyst surface. The bulky substituents prefer to point away from the catalyst surface. Since the hydrogen adds from the catalyst surface (syn-addition), both hydrogens add to the same face, forcing the substituents to be cis relative to each other.

Step-by-Step Optimization:

  • Solvent: Use Glacial Acetic Acid .

  • Catalyst: PtO₂ (Adams Catalyst) is superior to Pd/C for this specific stereocontrol.

  • Pressure: Keep H₂ pressure moderate (1–3 atm). High pressure can force "non-anchored" adsorption modes.

  • Workup: Basify carefully. Warning: If you use strong base and heat during workup, you may cause epimerization to the trans isomer if the center is enolizable (alpha to a carbonyl).

Module 3: Cyclization & Reductive Amination

The Core Problem: Polymerization vs. Cyclization

When synthesizing piperidines via intramolecular nucleophilic substitution (e.g., displacing a halide with an amine) or reductive amination of dialdehydes, the biggest enemy is intermolecular polymerization .

Diagnostic: The "Gummy Flask"

If your reaction yields an insoluble gum instead of a discrete product, you have likely favored intermolecular reaction over intramolecular ring closure.

Protocol: High-Dilution Pseudo-Injections

To force cyclization (entropy disfavored) over polymerization (entropy favored), you must keep the instantaneous concentration of the uncyclized intermediate near zero.

  • Setup: Two-neck flask with solvent (refluxing).

  • Addition: Dissolve your linear precursor in a large volume of solvent.

  • Execution: Add the precursor solution dropwise over 4–8 hours using a syringe pump.

  • Rationale: By adding slowly, each molecule has time to find its own tail and cyclize before it encounters another molecule to polymerize with.

Decision Tree: Synthesis Route Selection

RouteSelection Start Target: Substituted Piperidine IsAromatic Is precursor Pyridine? Start->IsAromatic Hydro Route: Hydrogenation IsAromatic->Hydro Yes Cyclo Route: Cyclization IsAromatic->Cyclo No AcidSensitive Acid Sensitive Groups? Hydro->AcidSensitive UseRh Use Rh/C in MeOH AcidSensitive->UseRh Yes (Acetals, etc.) UsePd Use Pd/C + AcOH AcidSensitive->UsePd No Method Method? Cyclo->Method RCM Ring Closing Metathesis (Grubbs) Method->RCM Diene Precursor RedAm Reductive Amination Method->RedAm Dicarbonyl Precursor

Figure 2: Strategic decision tree for selecting the synthesis route based on substrate sensitivity and precursor availability.

FAQ: Rapid Troubleshooting

Q: My hydrogenation stalled at 50% conversion. Adding more catalyst didn't help. A: You likely have product inhibition. The secondary amine (piperidine) product is more basic than the pyridine starting material and is poisoning the catalyst. Fix: Add 1.5 equivalents of HCl or Acetic Acid to protonate the product as it forms, keeping the catalyst surface free.

Q: I see a "M+14" peak in my LCMS during reductive amination. A: This is likely methylation. If you are using methanol as a solvent with certain reducing agents, you can inadvertently alkylate your amine. Fix: Switch solvent to Ethanol or TFE (2,2,2-Trifluoroethanol), or use a non-nucleophilic base.

Q: My chiral center racemized during the synthesis. A: Did your route involve an enamine or imine intermediate? These tautomerize easily. Fix: Reduce the temperature of the hydrogenation/reduction step. If using Pd/C, switch to homogeneous hydrogenation (e.g., Iridium catalysts) which often proceeds under milder conditions and faster rates, minimizing the time the molecule spends in the labile enamine state.

References

  • Mechanism of Pyridine Hydrogenation: Maxted, E. B., & Walker, A. G. (1948).[4] Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine.[4] Journal of the Chemical Society.[4]

  • Electrocatalytic & Catalytic Hydrogenation Protocols: BenchChem Technical Support. (2025).[2][1][4][5][6] Catalyst Poisoning in Reactions with Pyridine Substrates.[4][7] (Cited via search snippet 1.1)

  • Stereoselective Synthesis of Piperidines: Donohoe, T. J., et al.[8] (2023).[8][9][10][11] A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. National Institutes of Health (PMC). (Cited via search snippet 1.7)

  • Double Reductive Amination Strategies: Matassini, C., et al. (2020).[8][12] The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica Oggi. (Cited via search snippet 1.21)

  • Heterogeneous Catalysis Overview: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard Reference for Pd/C vs Rh/C selectivity).

Sources

Technical Support Center: Purification of Methyl 6-Methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 6-Methylpiperidine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and similar piperidine derivatives. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common purification challenges and obtain a product of the highest purity.

Structure of This Guide

This document is divided into two main sections to help you quickly find the information you need:

  • Troubleshooting Guide: A problem-and-solution-oriented section addressing specific issues you may encounter during the purification process.

  • Frequently Asked Questions (FAQs): A broader overview of best practices, methodology selection, and purity assessment for Methyl 6-Methylpiperidine-3-carboxylate.

Troubleshooting Guide

This section is formatted as a series of common problems you might face during your experiments. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolving the issue.

Problem 1: Significant Peak Tailing During Silica Gel Column Chromatography

Question: I am trying to purify my crude Methyl 6-Methylpiperidine-3-carboxylate using flash chromatography on silica gel, but my product is eluting as a broad, tailing peak, leading to poor separation and mixed fractions. What is happening and how can I fix it?

Potential Causes & Scientific Explanation:

This is a classic issue when purifying basic compounds like piperidine derivatives on standard silica gel. The root cause is the strong interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction leads to a non-uniform elution front, resulting in significant peak tailing and, in some cases, irreversible adsorption of the product onto the column.

Solutions & Step-by-Step Protocol:

  • Mobile Phase Modification (The Primary Solution): The most effective way to counteract this issue is to add a basic modifier to your eluent. This additive will compete with your compound for binding to the acidic sites on the silica.

    • Triethylamine (TEA): This is the most common and effective choice. Start by adding 0.5-1% (v/v) of triethylamine to your chosen eluent system (e.g., Hexane/Ethyl Acetate).

    • Ammonia in Methanol: For more strongly basic compounds, a solution of 7N ammonia in methanol can be used as part of the mobile phase, typically making up 1-2% of the polar component.

  • Stationary Phase Modification:

    • Amine-Deactivated Silica: Using a pre-treated silica gel where the acidic silanol groups are masked can provide a more robust and reproducible solution.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative stationary phase for the purification of basic compounds. A trial on TLC with basic alumina plates can quickly tell you if this is a viable option.

  • Protocol for Eluent Optimization with Triethylamine:

    • Step 1: TLC Analysis. Prepare several TLC chambers with your chosen solvent system (e.g., 70:30 Hexane:Ethyl Acetate). In one chamber, use the solvent as is. In another, add 1% triethylamine to the solvent mixture.

    • Step 2: Spot and Develop. Spot your crude material on two separate TLC plates and develop them in the respective chambers.

    • Step 3: Observe. You should notice that the spot on the plate developed with triethylamine is much more compact and has a higher Rf value compared to the streaked spot on the other plate. This confirms that the basic modifier is effective.

    • Step 4: Column Chromatography. Pack your column with silica gel and equilibrate it with the hexane/ethyl acetate mixture containing 1% triethylamine before loading your sample. Elute with the same modified solvent system.

Problem 2: My Purified Product is a Yellow or Brownish Oil.

Question: After chromatography, my Methyl 6-Methylpiperidine-3-carboxylate is a yellow to brown oil, even though the NMR looks clean. What causes this color and is it a concern?

Potential Causes & Scientific Explanation:

The discoloration of piperidines upon storage or after purification is often due to oxidation. The secondary amine in the piperidine ring can be susceptible to air oxidation, especially if exposed to light, leading to the formation of colored impurities. While these impurities may be in very low concentrations and not easily visible by NMR, they can be problematic for downstream applications, especially in drug development.

Solutions:

  • Activated Carbon Treatment:

    • Dissolve the colored oil in a minimal amount of a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

    • Add a small amount of activated carbon (charcoal) (approx. 1-2% by weight).

    • Stir the suspension for 15-30 minutes at room temperature.

    • Filter the mixture through a pad of Celite® or a syringe filter to remove the carbon.

    • Remove the solvent under reduced pressure.

  • Short-Path Distillation (for thermally stable compounds): If the compound is thermally stable, a quick short-path (Kugelrohr) or vacuum distillation can be very effective at separating the non-volatile colored impurities. Note: The boiling point for the parent compound, Methyl piperidine-3-carboxylate, is around 160-165 °C at atmospheric pressure, so vacuum distillation is necessary to avoid decomposition. The added 6-methyl group will slightly increase this boiling point.[1]

  • Proper Storage: To prevent re-oxidation, store the purified product under an inert atmosphere (Nitrogen or Argon) in a sealed vial, preferably in a freezer.

Problem 3: Difficulty in Separating Cis/Trans Diastereomers

Question: My synthesis produces a mixture of cis and trans isomers of Methyl 6-Methylpiperidine-3-carboxylate. I'm having trouble getting baseline separation on my column. How can I improve this?

Potential Causes & Scientific Explanation:

The synthesis of this compound via the hydrogenation of Methyl 6-methylnicotinate often results in a mixture of diastereomers (cis and trans).[2] These isomers can have very similar polarities, making their separation by standard chromatography challenging. The relative orientation of the methyl and carboxylate groups affects how the molecule interacts with the stationary phase, but this difference can be subtle.

Solutions:

  • Optimize Chromatography Conditions:

    • Solvent System: The key is to find a solvent system that maximizes the small differences in polarity. A detailed screening of various ratios of non-polar (e.g., hexanes, toluene) and polar (e.g., ethyl acetate, diethyl ether, dichloromethane) solvents is necessary. A study on a similar compound successfully used a 90:10 hexane-EtOAc eluent for flash column chromatography.[2]

    • Gradient Elution: A shallow gradient (e.g., starting from 100% hexane and slowly increasing the percentage of ethyl acetate) can often provide better separation than an isocratic elution.

    • High-Performance Flash Chromatography: Using smaller particle size silica (e.g., 25-40 µm) and an automated flash chromatography system can provide the higher resolution needed for this type of separation.

  • Preparative HPLC: If baseline separation is critical and cannot be achieved by flash chromatography, preparative HPLC on a normal-phase column (e.g., Cyano or Diol) may be required.

  • Derivatization/Salt Formation: In some cases, converting the amine to a derivative (e.g., a benzamide or a tosylamide) can exaggerate the conformational differences between the diastereomers, making them easier to separate. The protecting group can then be removed after separation. Alternatively, forming a salt with a chiral acid could allow for separation by crystallization, though this is a more complex procedure.

Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for a crude reaction mixture of Methyl 6-Methylpiperidine-3-carboxylate?

A1: A multi-step approach is often best.

  • Aqueous Workup/Extraction: First, perform an acid-base extraction. Dissolve your crude mixture in an organic solvent like ethyl acetate. Wash with a mild aqueous base (like sodium bicarbonate solution) to remove any acidic impurities (e.g., unreacted carboxylic acid if you started from the acid).[3][4] This initial cleanup is crucial.

  • Chromatography: The primary purification method will likely be flash column chromatography on silica gel, using a hexane/ethyl acetate solvent system with 0.5-1% triethylamine added to prevent peak tailing.[2]

  • Distillation (Optional): If the product is still colored or contains non-volatile impurities after chromatography, vacuum distillation can be a final polishing step.

Q2: How can I effectively monitor the purification process?

A2: Thin-Layer Chromatography (TLC) is your most important tool.

  • Staining: Since the piperidine ring is not UV-active, you will need to use a stain to visualize your spots. Potassium permanganate (KMnO₄) stain is excellent for this purpose as it reacts with the amine. Iodine vapor is another good option.

  • Co-spotting: Always run a lane with your starting material, a lane with your crude mixture, and a lane where you co-spot both. This will help you identify the starting material spot and track its disappearance.

  • Rf Value: For effective column chromatography, aim for a solvent system that gives your desired product an Rf value of approximately 0.3 on the TLC plate.

Q3: My compound is a racemic mixture. How can I separate the enantiomers?

A3: Separating the enantiomers of Methyl 6-Methylpiperidine-3-carboxylate requires specialized techniques as it is a chiral molecule.

  • Chiral HPLC: This is the most direct method. It involves using a High-Performance Liquid Chromatography (HPLC) system equipped with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are often a good starting point for screening.[5]

  • Diastereomeric Salt Resolution: This is a classical chemical method. You can react your racemic amine with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid). This forms a pair of diastereomeric salts which have different solubilities and can often be separated by fractional crystallization. After separation, the amine can be liberated from the salt by treatment with a base.

  • Chiral Derivatization: Reacting the racemic mixture with a chiral derivatizing agent forms diastereomers that can be separated on a standard (achiral) chromatography column.[5]

Q4: What are the key physicochemical properties I should be aware of?

A4: Understanding the properties of your molecule is key to successful purification.

PropertyValue / InformationSignificance for Purification
Molecular Formula C₈H₁₅NO₂Helps in calculating molar amounts and confirming mass spec data.[6]
Molecular Weight 157.21 g/mol Essential for all quantitative work.[6]
Appearance Colorless liquid or low-melting solidThe free base is likely an oil at room temperature.[1]
Boiling Point ~160-165 °C (for non-methylated analog)The 6-methyl group will increase this. Vacuum distillation is required.[1]
Solubility Soluble in most organic solvents. Slightly soluble in water.Good solubility in organic solvents allows for easy handling during chromatography and extraction.[1][7]
Basicity (pKa) The piperidine nitrogen is basic.This is the primary cause of interaction with silica gel.

Visualized Workflow

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude Methyl 6-Methylpiperidine-3-carboxylate product.

Purification_Workflow start Crude Product (Post-Reaction) workup Aqueous Acid-Base Workup start->workup tlc TLC Analysis (with TEA & Stain) workup->tlc decision1 Are impurities well-separated from product? tlc->decision1 flash_chrom Flash Column Chromatography (with 0.5-1% TEA) decision1->flash_chrom Yes complex_mix Complex Mixture or Isomers Present decision1->complex_mix No decision2 Is product pure and colorless? flash_chrom->decision2 distill Optional: Vacuum Distillation or Carbon Treatment decision2->distill No (e.g., colored) final_product Pure Product (Store under N2) decision2->final_product Yes distill->final_product prep_hplc Consider Preparative HPLC or Advanced Separation complex_mix->prep_hplc

Caption: Decision tree for purification of Methyl 6-Methylpiperidine-3-carboxylate.

References

  • HSCprep. (2025, March 4).
  • PubChem. Methyl trans-6-Methylpiperidine-3-carboxylate Hydrochloride. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link].

  • ChemBK. (2024, April 9). METHYL PIPERIDINE-3-CARBOXYLATE. Retrieved February 12, 2026, from [Link].

  • PubChem. Methyl piperidine-3-carboxylate. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link].

  • Royal Society of Chemistry. Piperidines ESI-revised3. Retrieved February 12, 2026, from [Link].

  • LookChem. General procedures for the purification of Esters. Chempedia. Retrieved February 12, 2026, from [Link].

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved February 12, 2026, from [Link].

  • Quora. (2017, August 15). What are the modifications to improve the purity of ester?. Retrieved February 12, 2026, from [Link].

  • Reddit. (2019, April 5). How to purify esters. r/OrganicChemistry. Retrieved February 12, 2026, from [Link].

  • IndiaMART. Methyl Piperidine-3-Carboxylate Hydrochloride. Retrieved February 12, 2026, from [Link].

  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved February 12, 2026, from [Link].

  • National Center for Biotechnology Information. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved February 12, 2026, from [Link].

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved February 12, 2026, from [Link].

  • PubMed. (2025, July 16). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Retrieved February 12, 2026, from [Link].

  • PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved February 12, 2026, from [Link].

  • Google Patents. Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
  • Diva-portal.org. Enantiomeric Separations using Chiral Counter-Ions. Retrieved February 12, 2026, from [Link].

  • Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved February 12, 2026, from [Link].

  • Google Patents. Process for preparing 4-methylenepiperidine or acid addition salt thereof.

Sources

Technical Support Center: Managing Hazardous Decomposition Products of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals. While invaluable, its secondary amine nature presents a critical challenge: the potential for degradation into hazardous products, most notably N-nitrosamines. This guide serves as a technical resource to help you understand, identify, and mitigate the risks associated with these byproducts, ensuring the safety and integrity of your research.

The primary focus of this document is on N-nitrosopiperidine (NNP), a potent mutagen and probable human carcinogen, which can form when piperidine or its derivatives react with a nitrosating agent.[1] Understanding the conditions that lead to its formation is the first step in effective risk management.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the decomposition of piperidine-containing compounds.

Q1: What are the primary hazardous decomposition products of piperidine compounds?

Under normal, recommended storage conditions, piperidine is stable.[2] However, thermal decomposition, particularly during a fire, can release hazardous products like carbon monoxide (CO), carbon dioxide (CO2), and various nitrogen oxides (NOx).[2][3] The most significant hazard from a chemical reactivity standpoint, especially in pharmaceutical development, is the formation of N-nitrosopiperidine (NNP) when the piperidine moiety reacts with a nitrosating agent.[4][5]

Q2: Why is N-Nitrosopiperidine (NNP) a major concern?

N-Nitrosopiperidine is classified as a probable human carcinogen.[1] Its presence in pharmaceuticals, even at trace levels, is a significant safety concern, leading to product recalls and stringent regulatory scrutiny.[6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established strict acceptable intake (AI) limits for nitrosamine impurities in drug products to protect patient safety.[7][8]

Q3: What are the common sources of nitrosating agents in laboratory and manufacturing settings?

Nitrosating agents can arise from various sources, often unintentionally. The most common pathway involves the reaction of nitrites (NO2-) with an acid to form nitrous acid (HNO2) in situ.[5]

Potential sources include:

  • Reagents: Use of nitric acid, nitrous acid, or metal nitrites in a synthetic step.

  • Excipients: Trace amounts of nitrites can be present as impurities in common pharmaceutical excipients.[9]

  • Solvents: Degradation of certain solvents, like dimethylformamide (DMF), can produce secondary amines and subsequently nitrosamines if a nitrosating agent is present.[5]

  • Environmental Contamination: Nitrogen oxides (NOx) from the air can also act as nitrosating agents.

Q4: Which regulatory guidelines should I be aware of concerning nitrosamine impurities?

Manufacturers of active pharmaceutical ingredients (APIs) and drug products are expected to conduct comprehensive risk assessments to evaluate the potential for nitrosamine impurities.[6] Key guidance documents have been issued by the FDA and other international regulatory bodies that outline the expectations for risk assessment, confirmatory testing, and mitigation strategies.[8][10] It is crucial to stay updated on the latest recommendations from these agencies.[7]

Section 2: Troubleshooting Guide - Investigation & Mitigation

This section provides in-depth, question-and-answer-based guidance for specific experimental challenges.

Q1: My reaction mixture containing a piperidine derivative has developed a yellow color, and I see an unexpected peak in my analysis. How do I confirm the presence of N-nitrosopiperidine (NNP)?

A yellowish oil or an unexpected chromatographic peak can be indicative of NNP formation.[1] A systematic approach is required for confirmation.

Causality: The N-nitroso group (N-N=O) is a chromophore that can impart a yellow color. The formation of NNP occurs when a nitrosatable piperidine nitrogen reacts with a nitrosating agent, a reaction that is often accelerated under acidic conditions.[11][12]

Workflow for Investigation:

G cluster_0 Phase 1: Initial Observation & Assessment cluster_1 Phase 2: Analytical Confirmation cluster_2 Phase 3: Conclusion start Unexpected yellow color or analytical signal observed assess_risk Review reaction components: - Piperidine substrate? - Source of nitrite/acid? - Acidic pH? start->assess_risk prep_sample Prepare sample alongside a certified NNP standard assess_risk->prep_sample High risk identified lcms Analyze by LC-MS/MS (See Protocol 1) prep_sample->lcms gcms Alternative: Analyze by GC-MS prep_sample->gcms compare Compare retention time and mass fragmentation pattern to the NNP standard lcms->compare gcms->compare confirmed NNP Presence Confirmed compare->confirmed Match not_confirmed NNP Not Detected compare->not_confirmed No Match

Caption: Workflow for Investigating Suspected NNP Formation.

Advanced, sensitive analytical techniques are necessary for confirmation due to the low, yet significant, concentration at which NNP can be present.[13] Methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are the gold standard.[14] (See Protocol 1 for a general LC-MS/MS methodology).

Q2: How can I proactively prevent the formation of N-nitrosopiperidine during my synthesis or formulation work?

Preventing NNP formation is the most effective management strategy. This involves carefully controlling the chemical environment to eliminate one of the three necessary components for nitrosation: the piperidine (secondary amine), the nitrosating agent, or the conducive (typically acidic) conditions.[4]

Mitigation Strategy Decision Tree:

G decision decision strategy strategy start Planning Synthesis / Formulation q1 Can the source of nitrosating agent (e.g., nitrite) be eliminated? start->q1 s1 Eliminate/Replace Reagent. Qualify excipients for low nitrite content. q1->s1 Yes q2 Can acidic conditions be avoided? q1->q2 No s2 Maintain neutral or basic pH. Use pH modifiers (e.g., sodium carbonate) in formulation. q2->s2 Yes q3 Is the piperidine moiety essential for the final step? q2->q3 No s3 Consider synthetic route redesign to introduce the piperidine late-stage, avoiding harsh conditions. q3->s3 No s4 Use Scavengers / Inhibitors (e.g., Ascorbic Acid, Alpha-Tocopherol) (See Protocol 2) q3->s4 Yes

Caption: Decision Tree for NNP Mitigation Strategies.

Key Prevention Strategies:

  • pH Control: The formation of nitrosamines is significantly reduced in neutral or basic environments.[11] Maintaining a pH above 7 can kinetically inhibit the reaction.

  • Use of Inhibitors: Antioxidants like ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E) can act as scavengers, reacting with nitrosating agents faster than the amine, thereby preventing NNP formation.[11][15]

  • Process Optimization: Reduce reaction times and temperatures where piperidines and potential nitrosating agents are present together.[15]

  • Raw Material Qualification: Scrutinize starting materials, reagents, and excipients to ensure they have low levels of nitrite impurities.[9]

Q3: I have confirmed the presence of NNP in my sample. What are the immediate steps for safe handling and disposal?

Once NNP is confirmed, treat the material as a hazardous substance.

  • Isolation and Labeling: Isolate the contaminated material in a designated, well-ventilated area (e.g., a fume hood). Clearly label the container with "DANGER: CONTAINS N-NITROSOPIPERIDINE, POTENTIAL CARCINOGEN".

  • Personal Protective Equipment (PPE): Always handle the material using appropriate PPE, including chemical-resistant gloves (check manufacturer compatibility data), a lab coat, and safety goggles.[16]

  • Decontamination: Decontaminate any surfaces or equipment that may have come into contact with the material.

  • Waste Disposal: Dispose of the contaminated material and any associated consumables (gloves, wipes, etc.) as hazardous waste in accordance with your institution's and local environmental regulations.[17] Do not dispose of it down the drain or in regular trash.

Q4: What are the best practices for storing piperidine and its derivatives to prevent degradation?

Proper storage is crucial for maintaining the chemical integrity of piperidine and its derivatives and preventing the formation of hazardous byproducts.

  • Container: Store in tightly closed, appropriate containers, away from light.[18]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to air or moisture.

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources, sparks, or open flames.[19]

  • Incompatible Materials: Crucially, store piperidine and its derivatives separately from acids and strong oxidizing agents to prevent violent reactions and the potential formation of nitrosating agents.[2][17]

Section 3: Data Tables & Protocols

Table 1: Properties and Hazards of N-Nitrosopiperidine (NNP)
PropertyValueSource
Chemical Formula C₅H₁₀N₂O[1]
Molar Mass 114.15 g/mol [1]
Appearance Light yellow oil or liquid[1]
Boiling Point 217-218 °C[1]
Hazard Classification Probable Human Carcinogen, Acute Toxicity (Oral)[1]
Storage Temperature 2-8°C
Table 2: Comparison of Analytical Methods for NNP Detection
MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Liquid chromatography separation followed by tandem mass spectrometry detection.High sensitivity and selectivity; suitable for complex matrices.Higher equipment cost.
GC-MS Gas chromatography separation followed by mass spectrometry detection.Excellent for volatile nitrosamines; high resolution.May require derivatization for less volatile compounds.
HPLC-UV High-performance liquid chromatography with UV detection.More accessible equipment.Lower sensitivity and selectivity; may not be suitable for trace-level detection.
Experimental Protocols

Protocol 1: General Method for Sample Preparation and Analysis of NNP by LC-MS/MS

This is a general guideline. Method parameters must be optimized and validated for your specific sample matrix and instrument.

  • Standard Preparation: Prepare a stock solution of a certified N-Nitrosopiperidine analytical standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution.

  • Sample Preparation:

    • Accurately weigh or measure your sample.

    • Dissolve/dilute the sample in a solvent mixture appropriate for your compound and compatible with the mobile phase (e.g., water/methanol or water/acetonitrile).

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • LC-MS/MS Analysis:

    • Column: Use a suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol) is common.

    • Injection Volume: Typically 1-10 µL.

    • MS Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transition for NNP.

  • Data Analysis: Quantify the amount of NNP in your sample by comparing its peak area to the calibration curve generated from the standards. Confirm the identity by matching the retention time and the ratio of ion transitions to the certified standard.

Protocol 2: General Procedure for Quenching Nitrosating Agents with Ascorbic Acid

This protocol is intended as a preventative measure and should be optimized for the specific scale and conditions of your reaction.

  • Determine Stoichiometry: Based on the maximum potential amount of residual nitrite or nitrosating agent in your reaction, calculate the required amount of ascorbic acid. A molar excess of ascorbic acid (e.g., 2-5 equivalents) is recommended.

  • Prepare Scavenger Solution: Dissolve the calculated amount of ascorbic acid in a suitable solvent that is compatible with your reaction mixture.

  • Addition: After the primary reaction is complete but before workup or any steps that might create acidic conditions, cool the reaction mixture (if exothermic) and add the ascorbic acid solution dropwise with stirring.

  • Stirring: Allow the mixture to stir for a period (e.g., 15-30 minutes) at room temperature to ensure the quenching reaction is complete.

  • Verification (Optional): Use a nitrite test strip or an analytical method to confirm the absence of residual nitrosating agents before proceeding with the next steps of your synthesis or workup.

Section 4: References

  • U.S. Food and Drug Administration. (2023). CDER Nitrosamine Impurity Acceptable Intake Limits. Retrieved from [Link]

  • SEN Pharma. (2024). Strategies to Mitigate N-nitrosamine Formation in Pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • Gradient Corp. (2020). US FDA Guidance on Nitrosamine Impurities in Drugs Outlines Strategy for Detection, Prevention, and Risk Management. Retrieved from [Link]

  • Lachman Consultants. (2024). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • SGS. (2024). 6 Steps to reduce nitrosamines impurities in Pharma industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Updates on possible mitigation strategies to reduce the risk of nitrosamine drug substance-related impurities in drug products. Retrieved from [Link]

  • The Center for Research on Complex Generics (CRCG). Mitigation Strategies for Nitrosamine Drug Substance Related Impurities. Retrieved from [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: PIPERIDINE. Retrieved from [Link]

  • Penta Manufacturing Company. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Shetti, Y. B., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals, 17(3), 333. Retrieved from [Link]

  • Alam, B. S., et al. (1971). Formation of N-nitrosopiperidine from piperidine and sodium nitrite in the stomach and the isolated intestinal loop of the rat. Nature, 232(5306), 116-8. Retrieved from [Link]

  • Scilit. (2026). Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7526, N-Nitrosopiperidine. Retrieved from [Link]

  • Zajac, M. A., & D'Souza, M. J. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 3073-3091. Retrieved from [Link]

  • ResearchGate. LC-MS chromatograms of N-nitrosopiperidine (NPIP). Retrieved from [Link]

  • Veeprho Pharmaceuticals. (2020). Chemistry for The Formation of Nitrosamines. Retrieved from [Link]

  • Nitrosamines Exchange. (2025). N-Nitrosamine Formation in Pharmaceutical Drug Products: Development and Validation of a Biased, Conservative, Predictive Model. Retrieved from [Link]

Sources

Challenges in the N-debenzylation of functionalized piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Functionalization Ticket Queue: N-Debenzylation Workflows Status: Active Operator: Senior Application Scientist (Ph.D., Organic Synthesis)

Welcome to the Support Center

You have reached the Tier 3 Technical Support regarding the N-debenzylation of functionalized piperidines. This transformation is deceptively simple. While standard benzyl deprotection (H₂/Pd-C) works for 80% of cases, functionalized piperidines—specifically those containing halogens, benzyl ethers, or Lewis-basic nitrogens—often trigger catalyst poisoning, side reactions, or complete stalls.

This guide is not a textbook; it is a troubleshooting manual designed to unblock your specific experimental failure.

Module 1: Triage & Method Selection

Before troubleshooting a failed reaction, verify you are using the correct method for your substrate's "risk profile."

Visual: Method Selection Logic

Caption: Decision matrix for selecting N-debenzylation conditions based on substrate functionality.

DebenzylationLogic Start Start: Substrate Analysis Halogen Contains Aryl Halide (Cl, Br, I)? Start->Halogen Poison Contains Lewis Basic Heterocycles (Thio, Pyridine)? Halogen->Poison No ACE Method B: Chemical Cleavage (ACE-Cl / MeOH) Halogen->ACE Yes (High Risk of Dehalogenation) Standard Method A: Standard Hydrogenolysis (Pd/C, H2, EtOH) Poison->Standard No Poison->ACE Yes (Severe Poisoning) Transfer Method C: Transfer Hydrogenation (Pd/C, NH4HCO2) Poison->Transfer Yes (Mild Poisoning)

Module 2: Troubleshooting Guides (Q&A)

Ticket #001: The Reaction Stalls at 50% Conversion

User Report: "I am running a standard hydrogenation (10% Pd/C, H₂, MeOH). The reaction starts fast but stops halfway. Adding more catalyst doesn't help."

Diagnosis: Product Inhibition (Catalyst Poisoning) Piperidines are secondary amines and are significantly more basic than the starting N-benzyl material. As the product forms, the free secondary amine binds tightly to the Pd surface, effectively poisoning the catalyst and preventing the remaining starting material from accessing the active sites.

The Fix:

  • Add an Acid Scavenger: Run the reaction in the presence of 1.0–1.5 equivalents of HCl or Acetic Acid .

    • Why: Protonating the piperidine nitrogen (

      
      ) eliminates its ability to donate a lone pair to the palladium surface.
      
  • Switch Catalyst: If acid is incompatible, switch to Pearlman’s Catalyst (20% Pd(OH)₂/C) . It is generally more robust against amine poisoning than standard Pd/C [1].

Protocol Adjustment:

  • Solvent: Ethanol or Methanol

  • Additive: 1.1 eq. 1M HCl (aq) or Glacial Acetic Acid

  • Pressure: 1 atm (balloon) is usually sufficient if poisoning is mitigated.

Ticket #002: The "Vanishing Halogen" (Chemoselectivity)

User Report: "My substrate has a 4-bromo substituent. After debenzylation with Pd/C, the benzyl group is gone, but so is my bromine. I got the de-halogenated byproduct."

Diagnosis: Over-Reduction Carbon-Halogen bonds (especially C-Br and C-I) are highly susceptible to oxidative addition by Pd(0) under hydrogenolysis conditions.

The Fix: Option A: Chemical Cleavage (Recommended) Abandon hydrogenation. Use 1-Chloroethyl chloroformate (ACE-Cl) (The Olofson Method). This mechanism is strictly chemical and does not affect aryl halides [2].

Option B: Poisoned Catalyst (If you must use H₂) If you must use hydrogenation, you need to attenuate the catalyst activity.

  • Add Thiophene: Add dilute thiophene (0.1% v/v) to the reaction mixture. It partially poisons the highly active sites responsible for dehalogenation while leaving sites active enough for debenzylation.

  • Switch to Pt/C: Platinum on Carbon is generally less active toward dehalogenation than Palladium.

Data: Catalyst Selectivity Profile

Catalyst SystemN-Bn CleavageAryl-Cl StabilityAryl-Br Stability
10% Pd/C + H₂ ExcellentPoorVery Poor
5% Pt/C + H₂ GoodModeratePoor
Pd/C + NH₄HCO₂ GoodModeratePoor
ACE-Cl (Olofson) ExcellentExcellent Excellent
Ticket #003: The "Imposter" Product (N-Methylation)

User Report: "I used Methanol as a solvent to dissolve my polar substrate. NMR shows I lost the benzyl group, but I gained a Methyl group (N-Me) instead of the free amine (N-H)."

Diagnosis: Reductive Alkylation via Solvent This is a classic error. In the presence of Pd/C, Methanol can undergo dehydrogenation to form trace Formaldehyde (HCHO). The free amine then reacts with HCHO to form an imine, which is immediately reduced by H₂ to form the N-Methyl byproduct.

Visual: The Methanol Trap Caption: Mechanism of unintended N-methylation during hydrogenolysis in methanol.

MethylationTrap MeOH Methanol (Solvent) HCHO Formaldehyde (In situ) MeOH->HCHO Pd/C (-H2) Imine Imine Species HCHO->Imine + Amine Amine Free Piperidine (Product) Amine->Imine NMe N-Methyl Byproduct Imine->NMe + H2 / Pd

The Fix:

  • Change Solvent: Switch to Ethanol (forms Acetaldehyde, which is much slower to react due to sterics) or Trifluoroethanol (TFE) .

  • Acid Additive: As mentioned in Ticket #001, adding HCl prevents the amine from attacking the formaldehyde, blocking this pathway [3].

Ticket #004: ACE-Cl Reaction Stuck at Intermediate

User Report: "I switched to ACE-Cl to save my halogen. I see full consumption of starting material, but the product is not the amine. It looks like a carbamate."

Diagnosis: Incomplete Methanolysis The ACE-Cl method is a two-step one-pot sequence.

  • Formation of the 1-chloroethyl carbamate (Intermediate).

  • Methanolysis of the carbamate to release the amine. If you stop after step 1, or if the methanol reflux is too short/cold, you isolate the stable carbamate intermediate.

The Fix: You must drive the decarboxylation thermally.

Validated ACE-Cl Protocol:

  • Acylation: Dissolve substrate in dry DCE (1,2-dichloroethane). Add 1.2 eq ACE-Cl at 0°C. Reflux for 2–4 hours.

    • Checkpoint: TLC should show a non-polar spot (Carbamate).

  • Evaporation: Remove DCE completely in vacuo.

  • Methanolysis: Redissolve the residue in Methanol . Reflux vigorously for at least 1–2 hours.

    • Chemistry: The methanol attacks the chloroethyl group, releasing Acetaldehyde, CO₂, and HCl-salt of your amine.

  • Workup: Concentrate. The residue is the HCl salt of your piperidine.

Module 3: Advanced FAQ

Q: Can I use Transfer Hydrogenation? A: Yes. Using Ammonium Formate with Pd/C is often safer than H₂ balloons and can sometimes offer better selectivity.

  • Protocol: 10% Pd/C (10 wt%), Ammonium Formate (5–10 eq), Reflux in MeOH.

  • Note: This generates NH₃ and CO₂ gas; ensure venting. This method is less likely to cause N-methylation than H₂ gas conditions [4].

Q: My product is water-soluble. How do I work it up? A: If you used the HCl/Pd/C method or ACE-Cl, you have a salt.

  • Filter off the catalyst (Celite).

  • Evaporate solvent.

  • Do not do an aqueous extraction. Triturate the solid with Ether or EtOAc to remove non-polar impurities. Your product is the solid salt.

References

  • Pearlman, W. M. (1967). Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters, 8(17), 1663–1664. Link

  • Olofson, R. A., et al. (1984). A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines: Improved Synthesis of Naltrexone and Nalbuphine. Journal of Organic Chemistry, 49(11), 2081–2082. Link

  • Meng, C., et al. (2020).[1] N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst.[1] Journal of Organic Chemistry, 85(9), 5815–5824. Link

  • Ram, S., & Spicer, L. D. (1987).[2][3] Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.[3][4][5] Synthetic Communications, 17(4), 415–418.[2][3] Link

Sources

Troubleshooting low conversion rates in transamination of keto-esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting low conversion rates in the transamination of keto-esters. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of transaminase biocatalysis. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success, providing you with the expert insights needed to diagnose and resolve common experimental hurdles.

Troubleshooting Guide: Question & Answer

This section addresses specific, common problems encountered during the transamination of keto-esters. Each entry details the probable causes and provides a logical, step-by-step approach to resolving the issue.

Q1: My reaction starts well but stalls at less than 50% conversion. What is the most likely cause and how can I fix it?

This is a classic symptom of a reaction reaching its thermodynamic equilibrium. Transamination is an inherently reversible process, and for many keto-ester/amine donor pairs, the equilibrium constant (Keq) is close to 1, meaning the reaction will naturally halt when products and reactants are in near-equal concentration.[1]

Causality: The reaction is catalyzed by a transaminase, which facilitates the transfer of an amino group from an amine donor to a keto-ester acceptor.[2] This process consists of two reversible half-reactions.[3] If the energy difference between the reactants and products is small, the reverse reaction (amino group transfer from the product back to the keto co-product) becomes significant as product concentration builds, leading to a net conversion standstill.

Troubleshooting Protocol:

  • Confirm Equilibrium Limitation:

    • Step 1: Double the enzyme concentration in a stalled reaction.

    • Step 2: Monitor the reaction for another 4-6 hours.

    • Observation: If the conversion does not increase, the limitation is thermodynamic, not catalytic activity.

  • Strategies to Shift the Equilibrium: The key is to disrupt the equilibrium by removing one of the products as it forms, a principle based on Le Châtelier's principle.

    • Use of "Smart" Amine Donors: Employ an amine donor whose keto-acid byproduct is unstable or can be removed. Isopropylamine (IPA) is a common choice, as its co-product, acetone, is volatile and can be removed from the reaction, driving the reaction forward.[4]

    • Enzymatic Co-product Removal: If using L-alanine as an amine donor, the pyruvate co-product can be removed using a coupled enzyme system. For instance, lactate dehydrogenase (LDH) can convert pyruvate to lactate, an irreversible step that pulls the equilibrium towards the desired product.[5][6]

    • In Situ Product Removal (ISPR): If the amine product is soluble in an organic solvent, a biphasic system (e.g., aqueous buffer with an immiscible organic layer like decanol or octanol) can be used to extract the product from the aqueous phase as it is formed, preventing the reverse reaction.[7]

Q2: I'm seeing very low (<10%) conversion from the start, even after 24 hours. What should I investigate first?

Low initial activity points towards a fundamental issue with one of the core reaction components or conditions. The primary suspects are enzyme activity, cofactor availability, or substrate suitability.

Causality: Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes.[8] The PLP cofactor is essential for catalysis, acting as an intermediate carrier of the amino group.[9] Without sufficient, correctly bound PLP, or if the enzyme is inactive due to environmental factors (pH, temperature), the catalytic cycle cannot proceed effectively. Furthermore, not all transaminases accept all keto-esters, especially sterically hindered ones.[8]

Troubleshooting Workflow:

Troubleshooting_Low_Activity Start Low Initial Conversion (<10%) Check_PLP Verify PLP Cofactor (1 mM in stock, 0.1-0.5 mM final) Start->Check_PLP Result_PLP_OK PLP OK Check_PLP->Result_PLP_OK Sufficient & Fresh? Check_Enzyme Assess Enzyme Activity (Use a control substrate) Result_Enzyme_OK Enzyme Active Check_Enzyme->Result_Enzyme_OK Control reaction works? Check_Conditions Evaluate Reaction Conditions (pH, Temperature) Result_Conditions_OK Conditions Optimal Check_Conditions->Result_Conditions_OK Within optimal range? Check_Substrate Investigate Substrate Issues (Solubility, Stability, Inhibition) Result_Substrate_OK Substrate OK Check_Substrate->Result_Substrate_OK Soluble & Stable? Result_PLP_OK->Check_Enzyme Result_Enzyme_OK->Check_Conditions Result_Conditions_OK->Check_Substrate

Caption: Systematic workflow for diagnosing low initial conversion.

Detailed Steps:

  • Verify PLP Cofactor:

    • Action: Ensure your PLP stock solution is fresh (it can degrade over time) and that it is included in the reaction mixture at a sufficient concentration (typically 0.1-1.0 mM).

    • Rationale: PLP is the active coenzyme; its aldehyde group forms a Schiff base with the amine donor, which is the first step of the catalytic cycle.[10] Insufficient PLP will lead to a population of inactive apoenzyme.

  • Assess Enzyme Activity:

    • Action: Run a parallel control reaction using a known, highly reactive substrate for your specific transaminase (e.g., pyruvate for many ω-transaminases).

    • Rationale: This test differentiates between a problem with your specific keto-ester substrate and a more general problem of inactive or inhibited enzyme. If the control works, the issue lies with your substrate or specific reaction conditions.

  • Evaluate Reaction Conditions (pH and Temperature):

    • Action: Check the pH of your buffer and the reaction temperature. Ensure they align with the enzyme's known optimal range, which is often between pH 7.5-10.0 and 30-50°C for many commercially available transaminases.[11][12]

    • Rationale: Extreme pH or temperature can denature the enzyme or alter the protonation state of key active site residues, leading to a loss of activity.[13]

  • Investigate Substrate Issues:

    • Keto-Ester Stability: β-keto esters can be more stable than their corresponding β-keto acid counterparts, which are prone to decarboxylation.[3][14] However, some esters may still be susceptible to hydrolysis, especially at non-optimal pH.

    • Solubility: Many keto-esters have poor aqueous solubility.

      • Action: Add a co-solvent like DMSO (typically 5-30% v/v) to improve substrate solubility.[14]

      • Rationale: The enzyme can only act on dissolved substrate. If the substrate is not fully solubilized, the effective concentration is much lower than intended.

    • Substrate Inhibition: At very high concentrations, some substrates can bind to the enzyme in a non-productive manner, inhibiting catalysis.[6]

      • Action: Run the reaction at a lower keto-ester concentration (e.g., 10-20 mM) to see if conversion improves.

Q3: My keto-ester is a β-keto ester, and I'm getting a mix of byproducts with low yield of the desired amine. What's happening?

The instability of the β-keto functional group is a well-known challenge in these reactions. The primary competing side reaction is decarboxylation.

Causality: β-keto acids, which can form from the hydrolysis of β-keto esters in the aqueous reaction buffer, are notoriously unstable and readily decarboxylate to form a ketone.[3] This decarboxylated product cannot be aminated by the transaminase, representing a loss of starting material and a cause of low yield.

Beta_Keto_Ester_Pathway cluster_0 Reaction Pathways KetoEster β-Keto Ester (Substrate) AminoEster β-Amino Ester (Desired Product) KetoEster->AminoEster Transamination (Desired) KetoAcid Unstable β-Keto Acid (Intermediate) KetoEster->KetoAcid Hydrolysis (Side Reaction) Ketone Ketone Byproduct (Decarboxylation) KetoAcid->Ketone Decarboxylation (Yield Loss)

Caption: Competing reaction pathways for β-keto esters.

Troubleshooting Protocol:

  • Minimize Hydrolysis:

    • Action: Control the reaction pH carefully. A pH around 7.5 is often a good compromise between enzyme activity and minimizing ester hydrolysis.[14]

    • Rationale: Both strongly acidic and basic conditions can accelerate the hydrolysis of the ester group to the unstable keto acid.

  • Employ a Cascade Reaction:

    • Action: Instead of trying to directly aminate the ester, consider a one-pot, two-enzyme cascade. Use a lipase to hydrolyze the β-keto ester in situ to the β-keto acid, which is then immediately trapped and aminated by the transaminase.[14]

    • Rationale: This strategy keeps the concentration of the unstable β-keto acid intermediate very low at any given moment, minimizing the rate of decarboxylation and funneling the intermediate towards the desired amination product.[9]

  • Optimize Co-solvent and Water Activity:

    • Action: The use of co-solvents like DMSO not only improves solubility but also reduces the water activity of the medium.[14]

    • Rationale: Lowering water activity can slow down the rate of the competing hydrolysis reaction, giving the transaminase a better chance to act on the ester substrate.

Frequently Asked Questions (FAQs)

Q: What is the role of Pyridoxal-5'-Phosphate (PLP) and why is it so important? A: PLP is the active form of Vitamin B6 and is an essential coenzyme for transaminases.[15] Its primary function is to act as an "electron sink" and an intermediate carrier for the amino group.[16] The reaction begins when the PLP's aldehyde group forms a covalent bond (a Schiff base) with the amine donor.[10] Through a series of electron rearrangements stabilized by the pyridinium ring of PLP, the amino group is transferred to the coenzyme, forming pyridoxamine-5'-phosphate (PMP), which then transfers the amino group to the keto-ester.[17] Without PLP, the enzyme is in its inactive "apoenzyme" form and cannot perform catalysis.

Q: How do I select the best amine donor for my reaction? A: The choice of amine donor is critical for driving the reaction equilibrium. Key factors to consider are:

  • Thermodynamic Favorability: Donors like isopropylamine (IPA) or benzylamine are often used because their corresponding ketone byproducts (acetone, benzaldehyde) are thermodynamically "sinks," which helps pull the reaction to completion.[4]

  • Enzyme Compatibility: The chosen amine donor must be accepted by the specific transaminase you are using. This often requires screening a panel of donors.[18]

  • Byproduct Removal: L-alanine is a bio-friendly donor, but its use often requires a secondary enzyme system to remove the pyruvate byproduct to overcome an unfavorable equilibrium.[7] "Smart donors" are designed so their byproducts cyclize or polymerize, effectively removing them from the reaction.[19]

Q: Can the product amine inhibit the transaminase? A: Yes, product inhibition is a common issue in transaminase-catalyzed reactions.[6] As the concentration of the desired amine product increases, it can compete with the amine donor for binding to the enzyme's active site, slowing down the reaction rate. This is another reason why strategies for in situ product removal (ISPR), such as using a biphasic system, can be highly effective at achieving high final conversions.[5]

Data & Protocols

Table 1: Typical Starting Conditions for Keto-Ester Transamination
ParameterRecommended RangeRationale & Notes
Enzyme Conc. 1 - 10 mg/mLHigher loading can overcome slow rates but won't fix equilibrium issues.
Substrate Conc. 10 - 100 mMStart lower (10-25 mM) to rule out substrate inhibition. Poor solubility may limit higher concentrations.
Amine Donor Conc. 1.1 - 10 equivalentsFor donors like IPA, a small excess (1.1-1.5 eq) is often sufficient. For equilibrium-limited donors like alanine, a large excess may be needed if no removal system is used.[19]
PLP Conc. 0.1 - 1.0 mMEssential for enzyme activity. Ensure it is present in the final reaction mixture.
Buffer pH 7.0 - 10.0Enzyme-specific. A common starting point is pH 8.0-8.5. For esters, pH 7.5 can be a good compromise to limit hydrolysis.[11][14]
Temperature 25 - 50 °CHighly dependent on the specific enzyme's stability and activity profile.[12]
Co-solvent (DMSO) 0 - 30% (v/v)Used to solubilize hydrophobic keto-ester substrates. Can impact enzyme stability at higher concentrations.[14]

References

  • Bez, E., et al. (2020). Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis. Extremophiles, 24(4), 537-549. Available from: [Link]

  • ResearchGate. (n.d.). Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis. Available from: [Link]

  • Liao, H., et al. (2022). Catalytic Roles of Coenzyme Pyridoxal-5′-phosphate (PLP) in PLP-dependent Enzymes: Reaction Pathway for Methionine-γ-lyase-catalyzed L-methionine Depletion. PMC. Available from: [Link]

  • Chemistry LibreTexts. (2024). Pyridoxal Phosphate (Vitamin B6). Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pyridoxal Phosphate Hydrate?. Available from: [Link]

  • ResearchGate. (n.d.). Influence of pH (a) and temperature (b) on ATA activity, influence of.... Available from: [Link]

  • Guo, F., & Berglund, P. (2016). Transaminase biocatalysis: optimization and application. Green Chemistry, 18(24), 6608-6641. Available from: [Link]

  • Hönig, M., et al. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). Effect of temperature and pH on the enzyme activity and stability. Available from: [Link]

  • Buss, O., et al. (2018). β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. PMC. Available from: [Link]

  • Breslow, R., et al. (2018). Metal-Pyridoxal Cooperativity in Nonenzymatic Transamination. Journal of the American Chemical Society, 140(35), 11162-11169. Available from: [Link]

  • Kelly, P. P., et al. (2020). Transaminases for industrial biocatalysis: novel enzyme discovery. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Effect of pH and temperature on enzyme activity and stability. Available from: [Link]

  • Slideshare. (n.d.). Pyridoxal phosphate and biotin as coenzymes and its functionspptx. Available from: [Link]

  • ResearchGate. (n.d.). β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. Available from: [Link]

  • Beato, C., et al. (2022). Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases. PMC. Available from: [Link]

  • But, A. A., et al. (2021). To the Understanding of Catalysis by D-Amino Acid Transaminases: A Case Study of the Enzyme from Aminobacterium colombiense. PMC. Available from: [Link]

  • Jakoblinnert, A., et al. (2021). Bio-based l-alanine as a sustainable amine donor for the synthesis of metaraminol – a smart concept for combining enzymatic synthesis and in situ product removal. Green Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). ω-Transaminases for the amination of functionalised cyclic ketones. Available from: [Link]

  • Nutrition Flexbook. (n.d.). Transamination, Deamination & Ammonia Removal as Urea. Available from: [Link]

  • ResearchGate. (n.d.). Screening for 3-converting ω-TAs. Available from: [Link]

  • ResearchGate. (n.d.). Enzymatic asymmetric synthesis using a β-keto ester as stable substrate.... Available from: [Link]

  • Chegg.com. (2016). Solved Transamination reactions have equilibrium constants. Available from: [Link]

  • Green, A. P., et al. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. PMC. Available from: [Link]

  • YouTube. (2024). Transamination & Deamination. Available from: [Link]

  • Rudat, J., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. PMC. Available from: [Link]

  • Liu, Y., et al. (2021). Asymmetric biomimetic transamination of α-keto amides to peptides. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Mechanisms in Enzymatic Transamination. Available from: [Link]

  • Moody, T. S., & O'Reilly, E. (2021). Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews. Available from: [Link]

  • Pharmaguideline. (n.d.). Transamination, Deamination and Decarboxylation. Available from: [Link]

  • SciSpace. (n.d.). Conversion of γ- and δ-Keto Esters into Optically Active Lactams. Transaminases in Cascade Processes. Available from: [Link]

  • MDPI. (n.d.). β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. Available from: [Link]

  • den Heuvel, D., et al. (2022). Protein engineering of amine transaminases. Frontiers in Catalysis. Available from: [Link]

  • Chemistry LibreTexts. (2024). Catabolism of Proteins- Deamination. Available from: [Link]

  • Pharmaguideline. (n.d.). Transamination, Deamination and Decarboxylation. Available from: [Link]

  • Wikipedia. (n.d.). Transaminase. Available from: [Link]

  • Patsnap Synapse. (2024). What are Aminotransferase inhibitors and how do they work?. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Available from: [Link]

  • Wikipedia. (n.d.). Transamination. Available from: [Link]

  • But, A. A., et al. (2023). Mechanistic aspects of the transamination reactions catalyzed by D-amino acid transaminase from Haliscomenobacter hydrossis. PubMed. Available from: [Link]

Sources

Validation & Comparative

Alternative reagents to Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Synthetic Routes and Reagent Alternatives for 3,6-Disubstituted Piperidine Scaffolds

Executive Summary

Methyl 6-methylpiperidine-3-carboxylate Hydrochloride is a critical pharmacophore in medicinal chemistry, particularly for designing dual orexin receptor antagonists and dopamine transporter ligands. However, its utility is frequently compromised by stereochemical heterogeneity (cis/trans isomerism) and unwanted nucleophilicity during peptide coupling.

This guide evaluates three distinct reagent classes to replace or supplement the standard HCl salt:

  • The Aromatic Precursor (Methyl 6-methylnicotinate): For de novo stereocontrol.

  • The N-Protected Scaffold (N-Boc-6-methylpiperidine-3-carboxylate): For chemoselective coupling.

  • The Homolog (Ethyl 6-methylpiperidine-3-carboxylate): For modulated hydrolysis rates.

Part 1: Comparative Analysis of Reagent Classes

The following table contrasts the standard HCl salt against its primary alternatives based on synthetic utility and handling requirements.

FeatureStandard Reagent (Methyl 6-methylpiperidine-3-carboxylate HCl)Alternative A: Precursor (Methyl 6-methylnicotinate)Alternative B: N-Protected (N-Boc-6-methylpiperidine-3-carboxylate)
Primary Utility General building block; low cost.Custom stereoselective synthesis (cis-dominant).Complex fragment coupling; preventing oligomerization.
Stereochemistry Fixed by supplier (often undefined mix or cis-racemate).Tunable via catalyst choice (PtO₂ vs. Pd/C).Fixed; generally chromatographically separated.
Reactivity High (Free amine requires neutralization).Low (Aromatic; requires hydrogenation).Latent (Amine protected; allows ester manipulation).
Hygroscopicity High (Deliquescent salt).Low (Stable solid/oil).Low (Stable solid).
Cost Efficiency High (Commodity chemical).Very High (Cheap starting material).Low (Premium reagent).

Part 2: Decision Matrix & Workflow

The choice of reagent depends heavily on the required stereochemistry (cis vs. trans) and the subsequent reaction step.

PiperidineDecisionTree Start Select Reagent Source Target Target Molecule Needs Start->Target Simple Simple Amide Coupling? (No stereochem strictness) Target->Simple Low Cost Stereo Strict Cis/Trans Control Required? Target->Stereo High Purity Complex Lithiation or Multi-step Synthesis? Target->Complex Advanced HCl Standard HCl Salt Nicotinate Methyl 6-methylnicotinate (Precursor) Nicotinate->HCl Hydrogenation (PtO2/AcOH) Boc N-Boc Protected (Scaffold) Simple->HCl Use Standard Stereo->Nicotinate Synthesize & Reduce Complex->Boc Use Protected

Figure 1: Decision matrix for selecting the appropriate piperidine building block.

Part 3: Deep Dive - Alternative A (The Precursor)

Reagent: Methyl 6-methylnicotinate CAS: 5470-70-2

Using the pyridine precursor allows the chemist to control the diastereomeric ratio (dr).[1] Commercial HCl salts are often produced via bulk hydrogenation and may contain up to 15% trans isomer, which is difficult to separate.

Mechanism & Stereocontrol

Hydrogenation of the pyridine ring creates two chiral centers (C3 and C6).

  • Kinetic Control (cis-selective): Hydrogenation over Platinum Oxide (PtO₂) in acidic media (Acetic Acid) favors the cis isomer (>95:5 dr). The catalyst adsorbs the pyridine flat, adding hydrogen to the same face (syn-addition).

  • Thermodynamic Control (trans-selective): Reduction with Sodium in ethanol or equilibration of the cis-isomer using strong bases (e.g., NaOMe) favors the trans-isomer, placing both substituents in equatorial positions to minimize 1,3-diaxial interactions.

Experimental Protocol: Cis-Selective Hydrogenation

Ref: RSC Med. Chem., 2022, 13, 1614[2]

  • Preparation: Dissolve Methyl 6-methylnicotinate (1.0 equiv) in glacial Acetic Acid (0.5 M concentration).

  • Catalyst Loading: Add PtO₂ (Adams' Catalyst) (10 mol%). Note: Pd/C is less diastereoselective for this substrate.

  • Hydrogenation: Purge with H₂ (balloon pressure or 1 atm) and stir vigorously at RT for 16 hours.

  • Monitoring (Self-Validation): Monitor via TLC (UV visualization). The starting material is UV active (pyridine); the product is UV inactive (piperidine). Reaction is complete when UV activity disappears.

  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate.

  • Salt Formation: Redissolve in Et₂O and add HCl/dioxane to precipitate the clean cis-Methyl 6-methylpiperidine-3-carboxylate HCl salt.

Part 4: Deep Dive - Alternative B (The Protected Scaffold)

Reagent: 1-N-Boc-6-methylpiperidine-3-carboxylic acid methyl ester CAS: 169750-01-0 (Generic structure ref)

The standard HCl salt possesses a nucleophilic secondary amine once neutralized. In reactions involving other electrophiles (e.g., alkyl halides), the HCl salt can lead to uncontrolled polymerization or bis-alkylation. The N-Boc alternative "masks" the amine.

Why use this alternative?
  • Lithiation Chemistry: The N-Boc group directs alpha-lithiation, allowing substitution at the C2 position, which is impossible with the HCl salt.

  • Chromatographic Purification: The N-Boc ester is lipophilic and soluble in hexane/ethyl acetate, allowing easy silica gel chromatography to separate cis and trans isomers—a task nearly impossible with the polar HCl salt.

Protocol: Separation of Cis/Trans Isomers

If synthesis yields a mixture, the N-Boc derivative is the standard for purification.

  • Protection: Treat the crude HCl salt mixture with (Boc)₂O and Et₃N in DCM.

  • Separation: Flash chromatography (SiO₂).

    • Trans-isomer typically elutes first (less polar due to equatorial conformation).

    • Cis-isomer elutes second.

  • Deprotection: Stir pure isomer in 4M HCl/Dioxane for 1 hour to regenerate the enantiopure HCl salt.

Part 5: Synthesis Pathway Visualization

The following diagram illustrates the chemical flow from the aromatic precursor to the specific isomeric targets.

SynthesisFlow Nicotinate Methyl 6-methylnicotinate (Aromatic Precursor) CisPiperidine Cis-Piperidine (Kinetic Product) (Major) Nicotinate->CisPiperidine Primary Route TransPiperidine Trans-Piperidine (Thermodynamic) (Minor) Nicotinate->TransPiperidine Trace Side Product CisPiperidine->TransPiperidine Equilibration (Cond 2) NBoc N-Boc Derivative (Separable via Column) CisPiperidine->NBoc Protection (Cond 3) TransPiperidine->NBoc Protection (Cond 3) Cond1 H2, PtO2, AcOH (Syn-Addition) Cond2 NaOMe, MeOH, Reflux (Epimerization) Cond3 (Boc)2O, Et3N

Figure 2: Synthetic pathways illustrating the kinetic access to cis-isomers and thermodynamic equilibration to trans-isomers.

References

  • RSC Medicinal Chemistry. (2022).[2] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Link

  • Organic Syntheses. (2004). Synthesis of N-Boc-Piperidine Derivatives. Link

  • BenchChem. (2025).[3] Methyl 6-methylnicotinate synthesis from 6-methylnicotinic acid: Protocols and Yields. Link

  • Journal of Medicinal Chemistry. (2003). Design, synthesis, and activity of novel cis- and trans-3,6-disubstituted piperidine derivatives. Link

Sources

Advanced Analysis of Piperidine Scaffolds: A Comparative Guide to HPLC and LC-MS Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Piperidine Paradox: Piperidine is a ubiquitous pharmacophore found in over 12,000 biologically active compounds (e.g., Fentanyl, Methylphenidate, Paroxetine). However, it presents a "perfect storm" of analytical challenges:

  • UV Transparency: The saturated heterocycle lacks a chromophore, making standard UV detection (

    
     nm) impossible without derivatization.
    
  • Extreme Basicity: With a pKa of

    
    , piperidine exists almost exclusively as a cation at standard chromatographic pH (2–8).
    
  • Silanol Tailing: The cationic amine interacts strongly with residual silanols (

    
    ) on traditional C18 columns, causing severe peak tailing and poor reproducibility.
    

This guide compares two validated workflows to overcome these hurdles: Derivatization-HPLC-UV (for cost-effective QC) and HILIC/High-pH LC-MS/MS (for high-sensitivity bioanalysis).

Method A: Derivatization HPLC-UV (The Cost-Effective Workhorse)

Best For: Raw material purity testing, QC environments lacking MS, and high-concentration formulation analysis.

Since piperidine lacks UV absorbance, we must chemically attach a chromophore.[1][2] FMOC-Cl (9-fluorenylmethyl chloroformate) is the superior reagent over Dansyl Chloride due to its faster reaction kinetics and stable fluorescent/UV-active product.

Protocol: FMOC-Cl Pre-Column Derivatization

This protocol renders piperidine detectable at 265 nm (UV) or Ex 260/Em 310 nm (Fluorescence).

Reagents:

  • Buffer: 0.2 M Borate Buffer (pH 11.4). Critical: High pH is required to keep piperidine uncharged for nucleophilic attack.

  • Reagent: 5 mM FMOC-Cl in Acetonitrile (ACN).

  • Quencher: 0.1 M HCl or Adamantanamine.

Step-by-Step Workflow:

  • Mix: Combine

    
     Sample + 
    
    
    
    Borate Buffer.
  • React: Add

    
     FMOC-Cl solution. Vortex immediately.
    
  • Incubate: Let stand at ambient temperature (

    
    ) for 40 minutes .
    
  • Quench: Add

    
     of 0.1 M HCl to stop the reaction and stabilize the derivative.
    
  • Inject: Inject

    
     onto the HPLC.
    

Chromatographic Conditions (FMOC-Piperidine):

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: ACN.

  • Gradient: 40% B to 90% B over 15 mins. Note: FMOC-Piperidine is highly hydrophobic.

Method B: LC-MS/MS (The Gold Standard for Bioanalysis)

Best For: DMPK studies, trace impurity analysis, and biological matrices (plasma/urine).

LC-MS removes the need for derivatization but faces the "retention vs. shape" battle. We compare two distinct separation modes.

Strategy 1: High-pH Reversed Phase (The Robust Choice)

Standard low-pH mobile phases protonate piperidine, causing it to elute in the void volume. By raising the pH to 10, we suppress ionization, increasing hydrophobicity and retention on C18.

  • Column: Hybrid Particle C18 (e.g., Waters XBridge BEH or Phenomenex Kinetex EVO). Do not use standard silica columns at pH 10; they will dissolve.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / ACN.[3]

  • Mechanism: Piperidine is neutral

    
     High retention 
    
    
    
    Sharp peaks.
Strategy 2: HILIC (The Orthogonal Choice)

Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar, charged piperidine cation without pH manipulation.

  • Column: Bare Silica or Amide-bonded phase (e.g., Waters BEH Amide).

  • Mobile Phase: ACN / Water (90:10) with 10 mM Ammonium Formate (pH 3.0).

  • Mechanism: Partitioning into a water-rich layer on the silica surface.

  • Benefit: The high organic content (

    
     ACN) enhances desolvation in ESI-MS, boosting sensitivity by 5–10x over RP.
    

Visualizing the Decision Matrix

Piperidine_Analysis_Workflow Start Start: Piperidine Analysis Check_Chrom Does the molecule have a native chromophore? (e.g., Fentanyl vs. Pure Piperidine) Start->Check_Chrom No_Chrom No (Pure Piperidine) Check_Chrom->No_Chrom No MS_Path Method B: LC-MS/MS Check_Chrom->MS_Path Yes (But need sensitivity) Equip_Check Is LC-MS available? No_Chrom->Equip_Check UV_Path Method A: HPLC-UV Equip_Check->UV_Path No Equip_Check->MS_Path Yes Deriv REQUIRED: Derivatization (FMOC-Cl or Dansyl-Cl) UV_Path->Deriv UV_Cond Std C18 Column Detection: 265 nm Deriv->UV_Cond Matrix_Check Sample Matrix? MS_Path->Matrix_Check HILIC HILIC Mode (Best for Sensitivity) Matrix_Check->HILIC Biological (Plasma/Urine) High_pH High pH RP (pH 10) (Best for Robustness) Matrix_Check->High_pH Formulation/API

Figure 1: Decision tree for selecting the optimal analytical workflow based on analyte structure and available instrumentation.

Comparative Performance Data

The following table synthesizes performance metrics from validated protocols (FMOC-derivatized vs. Direct LC-MS).

FeatureMethod A: HPLC-UV (FMOC)Method B: LC-MS/MS (HILIC)
Limit of Detection (LOD)


Linearity (

)

(Range:

)

(Range:

)
Sample Prep Time High (40-60 mins derivatization)Low (Dilute & Shoot or Protein Ppt)
Selectivity Moderate (Interference from reagent peaks)High (MRM transitions specific to mass)
Major Risk Incomplete derivatization / HydrolysisMatrix effects (Ion suppression)
Cost Per Sample Low ($)High (

$)

Troubleshooting: The "Peak Tailing" Guide

If you observe tailing factors (


) for piperidine compounds, consult this causality map.

Tailing_Troubleshooting Problem Problem: Peak Tailing (Tf > 1.5) Cause1 Silanol Interaction (Low pH on C18) Problem->Cause1 Cause2 Column Overloading Problem->Cause2 Cause3 Wrong Solvent Mismatch Problem->Cause3 Fix1 Switch to High pH (pH 10) OR Add Ion Pair (0.1% TFA) Cause1->Fix1 Fix2 Dilute Sample OR Increase Buffer Strength Cause2->Fix2 Fix3 Match Sample Diluent to Initial Mobile Phase Cause3->Fix3

Figure 2: Root cause analysis for chromatographic peak tailing in basic amines.

References

  • Phenomenex Technical Guide. "Analysis of Basic Compounds at High pH values by Reversed-Phase Liquid Chromatography." Phenomenex.com. Link

  • Melucci, D., et al. (1999). "FMOC-Cl as derivatizing agent for the analysis of amino acids and dipeptides."[4] Chromatographia. Link

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Waters.com. Link

  • BenchChem Application Note. "HPLC-UV Analysis of Piperidine-Containing Compounds." BenchChem.[1][2][5] Link

  • McHale, C. (2023). "Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods."[6] Halo Columns. Link

Sources

Strategic SAR Profiling of Piperidine Derivatives: Dual-Targeting AChE and MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine "Privileged Scaffold"

In the landscape of CNS drug discovery, the piperidine ring is not merely a linker; it is a privileged scaffold capable of modulating diverse biological targets. While often associated with the blockbuster Alzheimer’s drug Donepezil (Aricept) , recent Structure-Activity Relationship (SAR) campaigns have expanded its utility beyond simple Acetylcholinesterase (AChE) inhibition to include Monoamine Oxidase B (MAO-B) and multi-target directed ligands (MTDLs).

This guide objectively compares the performance of novel piperidine-based series against industry standards (Donepezil and Selegiline). We analyze potency, selectivity, and the mechanistic causality behind these experimental results.

Comparative Performance Analysis

The following data synthesizes recent high-impact studies comparing N-benzylpiperidine and pyridazinobenzylpiperidine derivatives against clinical standards.

Target 1: Acetylcholinesterase (AChE) Inhibition

Context: Alzheimer’s pathology involves cholinergic deficit.[1][2][3] The goal is high potency (low IC50) and high selectivity for AChE over Butyrylcholinesterase (BuChE) to minimize peripheral side effects.

Table 1: Comparative Potency & Selectivity (AChE)

Compound ClassRepresentative LeadIC50 (AChE)Selectivity (AChE/BuChE)Performance vs. Donepezil
Standard Donepezil 6.7 nM – 13 nM > 500-fold Baseline
Benzamide-PiperidinesCompound 5d (2-F subst.)13 nMModerateComparable Potency. Improved ADME profile due to benzamide bioisostere.
Donepezil-Ferulic HybridsCompound 51460 nMHighLower Potency. Offers antioxidant dual-activity absent in Donepezil.
Pyridyl-PiperidinesCompound 86a2.1 nM~38-foldSuperior Potency (3x). Lower selectivity indicates potential for peripheral side effects.
Indanone-PiperidinesCompound 2534 nM28.5-foldModerate Potency. Strong Aβ aggregation inhibition (80%) which Donepezil lacks.

Key Insight: While newer derivatives like Compound 86a achieve single-digit nanomolar potency surpassing Donepezil, they often sacrifice the exquisite selectivity of the parent drug. The strategic advantage of these new derivatives lies not in raw potency, but in multi-targeting (e.g., inhibiting Aβ aggregation).

Target 2: Monoamine Oxidase B (MAO-B) Inhibition

Context: Parkinson’s disease therapy requires selective MAO-B inhibition to preserve dopamine without the "cheese effect" (hypertensive crisis) associated with MAO-A inhibition.

Table 2: Comparative Potency & Selectivity (MAO-B)

Compound ClassRepresentative LeadIC50 (MAO-B)Selectivity (MAO-B/MAO-A)Performance vs. Selegiline
Standard Selegiline ~37 nM High Baseline (Irreversible)
Pyridazinobenzyl-piperidinesCompound S5203 nM19-foldLower Potency. Advantage: Reversible inhibition (safer profile than irreversible Selegiline).
Piperine DerivativesCompound 14497 nM> 200-foldLower Potency. Excellent Selectivity. Natural product derived.[1][4][5][6][7][8][9]
Benzylamine-SulfonamidesCompound 1141 nMHighComparable Potency. Structurally distinct, avoiding amphetamine-like metabolites of Selegiline.

Deep SAR Analysis: Mechanism & Causality

To rationally design superior inhibitors, one must understand the structural determinants of activity. The piperidine scaffold functions as a flexible connector that positions aromatic pharmacophores into the enzyme's active site gorges.

The "Dual-Binding" Hypothesis (AChE)

Donepezil owes its high potency to a dual-binding mechanism:

  • CAS (Catalytic Active Site): The benzylpiperidine nitrogen (protonated) forms a cation-π interaction with Trp84 .

  • PAS (Peripheral Anionic Site): The indanone ring stacks against Trp279 .

SAR Rule 1: Linker Length Criticality Modifying the linker between the piperidine nitrogen and the PAS-binding moiety is sensitive. A 2-carbon linker (ethyl) is optimal. Extending to 3-4 carbons often disrupts the precise registration required for simultaneous CAS/PAS binding, resulting in a 10-50x loss in potency.

SAR Rule 2: Electronic Effects on the Benzyl Ring

  • Electron-Withdrawing Groups (EWGs): Fluorine at the ortho position (Compound 5d) enhances metabolic stability and often improves π-stacking interactions via quadrupole effects.

  • Bulky Substituents: Para-substitution is generally tolerated, but meta-substitution often clashes with the narrow gorge walls of AChE.

Visualization: Piperidine SAR Logic

The following diagram maps the structural modifications to their functional outcomes.

SAR_Logic Piperidine Piperidine Core (Scaffold) N_Sub N-Substitution (Benzyl/Benzamide) Piperidine->N_Sub Linker Length C4_Sub C4-Substitution (Indanone/Heterocycle) Piperidine->C4_Sub Pharmacophore Potency Potency (IC50) Trp84 Interaction N_Sub->Potency Cation-π w/ Trp84 ADME ADME/Tox (BBB Permeability) N_Sub->ADME Lipophilicity (LogP) Selectivity Selectivity (AChE vs BuChE) C4_Sub->Selectivity Steric fit in PAS Ring_Sub Ring Electronics (F, Cl, OMe) Ring_Sub->Potency Ortho-F enhances binding Ring_Sub->ADME Metabolic Stability

Figure 1: Structural determinants of Piperidine derivatives for AChE inhibition.

Experimental Validation Protocols

Trustworthy science relies on reproducible assays. Below is a self-validating protocol for the Modified Ellman’s Assay , the gold standard for cholinesterase inhibition.

Protocol: Microplate-Based Ellman’s Assay

Objective: Determine IC50 of piperidine derivatives against AChE. Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce 5-thio-2-nitrobenzoate (yellow,


 = 412 nm).
Reagents & Preparation:
  • Buffer A: 100 mM Phosphate Buffer (pH 8.0). Critical: pH must be precise; AChE activity drops significantly < pH 7.0.

  • DTNB Solution: 10 mM DTNB in Buffer A (containing 15 mM sodium bicarbonate to stabilize).

  • Substrate: 15 mM Acetylthiocholine Iodide (ATCh) in water.

  • Enzyme: Electric Eel AChE (Type VI-S), diluted to 0.2 U/mL in Buffer A containing 0.1% BSA (stabilizer).

Step-by-Step Workflow:
  • Blanking: Add 140 µL Buffer A to a 96-well clear plate.

  • Inhibitor Addition: Add 20 µL of Test Compound (dissolved in DMSO, final concentration range 0.1 nM – 10 µM).

    • Control: Add 20 µL DMSO (0% inhibition).

    • Reference: Add 20 µL Donepezil standard.

  • Enzyme Incubation: Add 20 µL Enzyme solution. Incubate at 25°C for 10 minutes .

    • Why? Pre-incubation allows the inhibitor to reach equilibrium within the active site gorge.

  • Substrate Initiation: Add 10 µL of DTNB/ATCh mixture (1:1 ratio).

  • Kinetic Read: Measure Absorbance (412 nm) every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Calculate the slope (velocity) of the linear portion.

    
    
    
Visualization: Assay Workflow

Ellman_Workflow Start Start: 96-Well Plate Add_Cmpd Add 20µL Inhibitor (DMSO stock) Start->Add_Cmpd Add_Enz Add 20µL AChE (0.2 U/mL) Add_Cmpd->Add_Enz Incubate Incubate 25°C, 10 min (Equilibrium Binding) Add_Enz->Incubate Add_Sub Add Substrate Mix (ATCh + DTNB) Incubate->Add_Sub Read Kinetic Read @ 412nm (5 mins) Add_Sub->Read Calc Calculate IC50 (Non-linear regression) Read->Calc

Figure 2: Step-by-step workflow for the modified Ellman's Assay.

Conclusion & Future Outlook

The piperidine scaffold remains a cornerstone of neurotherapeutics. While "Donepezil-clones" (simple benzylpiperidines) have reached an efficacy plateau, the future lies in Hybrid Piperidines .

  • Current Best Practice: For pure AChE inhibition, Compound 5d (2-F-benzamide) represents the optimal balance of potency (13 nM) and metabolic stability.

  • Emerging Trend: Multi-Target Directed Ligands (MTDLs) . Fusing the piperidine pharmacophore with antioxidant moieties (e.g., ferulic acid) or MAO-B pharmacophores (e.g., propargylamines) addresses the multifactorial nature of Alzheimer's more effectively than single-target drugs.

Recommendation: Researchers should shift focus from minimizing IC50 values (sub-nanomolar potency is often unnecessary) to optimizing residence time and blood-brain barrier (BBB) permeability .

References

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives. Iranian Journal of Basic Medical Sciences, 2024. Link

  • Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors. British Journal of Pharmacology, 2000. Link

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. International Journal of Molecular Sciences, 2024. Link

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 2023. Link

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs. Advanced Journal of Chemistry, 2024. Link

Sources

Lipophilicity Comparison of Bridged Piperidine Analogues: A Technical Guide for Scaffold Selection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bridging Paradox"

In medicinal chemistry, the "Magic Methyl" effect typically dictates that adding a methyl group (or carbon atom) increases lipophilicity (


) by approximately 0.5 units.[1] However, bridged piperidine analogues frequently defy this rule.[1][2]

This guide objectively compares standard piperidine scaffolds against their bridged counterparts (e.g., 8-azabicyclo[3.2.1]octane, 2-azabicyclo[2.2.1]heptane). The core insight: Bridging often lowers


 despite increasing molecular weight and carbon count.[1] This phenomenon is driven by modulation of basicity (

) and solvation energetics, making these scaffolds critical tools for optimizing Lipophilic Efficiency (LipE) without sacrificing potency.[1]

Mechanistic Basis of Lipophilicity Modulation

To understand the comparison, we must decouple intrinsic lipophilicity (


) from the distribution coefficient at physiological pH (

).[1]
The pKa Lever

For basic amines,


 is heavily dependent on ionization:


Bridged systems often exhibit elevated


 values compared to their parent piperidines.[1] The structural rigidity enforces a specific hybridization at the nitrogen, often reducing steric hindrance to solvation of the protonated species or relieving internal strain upon protonation.[1]
  • Result: A higher fraction of the molecule exists as the ionized (hydrophilic) cation at pH 7.4.[1]

  • Net Effect: Even if the carbon skeleton adds intrinsic lipophilicity (+

    
    ), the shift in ionization (-
    
    
    
    ) often dominates, resulting in a net decrease in observed lipophilicity.

Comparative Analysis: Piperidine vs. Bridged Analogues

The following table synthesizes data from matched molecular pair (MMP) analyses, specifically drawing from the foundational AstraZeneca study [1] and recent GPCR antagonist optimizations [2].[1]

Table 1: Physicochemical Impact of Bridging Strategies[2][3]
Scaffold ClassStructure Name

MW

LogP (Intrinsic)

pKa

LogD

(Observed)
Structural Impact
Reference Piperidine -- -- -- -- Flexible chair conformation
1-Carbon Bridge (2,6) 8-Azabicyclo[3.2.1]octane (Nortropane)+12 Da+0.2 to +0.5+0.5 to +1.0-0.2 to -0.8 Classical "tropane" bridge. Increases basicity significantly.[1] Lowers LogD.
1-Carbon Bridge (2,5) 2-Azabicyclo[2.2.1]heptane +12 Da+0.1 to +0.3+0.3 to +0.8-0.1 to -0.5 Higher strain. Often improves metabolic stability by blocking oxidation sites.[1]
2-Carbon Bridge (1,4) 1-Azabicyclo[2.2.2]octane (Quinuclidine)+24 Da+0.8+1.5 to +2.0Variable Tertiary amine bridge. Very high pKa (~11).[1] Can increase LogD if pKa shift doesn't compensate for added C2.[1]
Spiro-fused 2-Azaspiro[3.3]heptane +12 Da+0.4Variable+0.2 to +0.5 Exception: Often increases LogD.[1] The "twist" changes vector but doesn't solvate as well as bridged systems [3].[1]
Detailed Scaffold Performance
A. 8-Azabicyclo[3.2.1]octane (Nortropane) vs. Piperidine
  • Performance: This is the most reliable scaffold for lowering LogD while adding bulk to fill hydrophobic pockets.[1]

  • Mechanism: The bridge forces the nitrogen lone pair into a more accessible orientation for solvation, and the increased basicity (often

    
    ) drives the equilibrium toward the cation.[1]
    
  • Recommendation: Use when you need to improve solubility or reduce clearance but have "room" in the binding pocket for the ethylene bridge.[1]

B. 2-Azabicyclo[2.2.1]heptane vs. Piperidine[1][3]
  • Performance: Provides a tighter steric profile than the tropane.[1]

  • Case Study: In P2Y14R antagonists, this scaffold maintained affinity while modulating physicochemical properties, though the lipophilicity drop was less pronounced than in simple systems due to flanking substituents [2].[1][4]

  • Recommendation: Excellent for rigidifying the vector of substituents at the 3- or 4-position (relative to piperidine numbering).

Decision Logic for Scaffold Selection

Do not apply bridged systems blindly. Use this logic flow to determine if a bridged analogue will solve your specific multiparameter optimization (MPO) problem.

ScaffoldSelection Start Start: Lead Optimization (Piperidine Core) ProblemID Identify Primary Liability Start->ProblemID MetabStab Metabolic Instability? ProblemID->MetabStab Solubility Low Solubility / High LogD? MetabStab->Solubility No Bridge221 Select 2-Azabicyclo[2.2.1]heptane (Blocks alpha-oxidation) MetabStab->Bridge221 Yes (Oxidation) Potency Need Potency Boost? Solubility->Potency No CheckPocket Is Binding Pocket Restrictive? Solubility->CheckPocket Yes Spiro Consider Azaspiro[3.3]heptane (New Vector) Potency->Spiro Explore Vectors Bridge321 Select 8-Azabicyclo[3.2.1]octane (Lowers LogD via pKa shift) CheckPocket->Bridge321 No (Space available) Stop Stick to Substituted Piperidine CheckPocket->Stop Yes (Tight fit)

Caption: Decision matrix for transitioning from flexible piperidines to rigidified bridged analogues based on specific ADME liabilities.

Experimental Protocols

To validate the lipophilicity advantages of these scaffolds, rely on Chromatographic Hydrophobicity Index (CHI) LogD measurements rather than calculated values (cLogP), which often fail to account for the specific solvation effects of bridged amines.[1]

Protocol: High-Throughput LogD Determination (CHI Method)

This protocol uses a fast gradient HPLC method calibrated against standard drugs to determine


.[1] It is superior to shake-flask for library screening.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 7.4.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Standards: Mixture of Theophylline, Phenylcarbinol, Benzimidazole, Colchicine, Phenylketone (spanning LogD -0.5 to 3.5).[1]

Workflow:

  • Calibration:

    • Inject standard mixture.

    • Record retention times (

      
      ).
      
    • Plot Literature

      
       vs. 
      
      
      
      to generate a calibration curve:
      
      
      .[1]
  • Sample Analysis:

    • Prepare bridged piperidine analogues at 10 mM in DMSO.

    • Inject 5 µL onto a C18 reverse-phase column (e.g., Waters BEH C18, 50 x 2.1 mm).

    • Run a rapid gradient: 0% to 100% B over 3.5 minutes.

  • Calculation:

    • Convert sample

      
       to CHI using the calibration curve.[1]
      
    • Transform CHI to

      
       using the equation:
      
      
      
      
      (Note: The coefficients 0.054 and 1.467 are instrument-specific and must be validated locally).

LogD_Workflow Prep Sample Prep (10mM DMSO) HPLC Fast Gradient HPLC (pH 7.4 NH4OAc) Prep->HPLC Calc Calculate LogD (CHI Transform) HPLC->Calc Calib Standard Curve (Known CHI values) Calib->HPLC Calibration

Caption: Workflow for rapid chromatographic determination of LogD, essential for verifying the lipophilicity lowering effect of bridged scaffolds.

Expert Recommendations

  • Trust Experimental Data Over Prediction: Most commercial LogP predictors (e.g., ChemDraw, StarDrop) treat the added carbon bridge as a lipophilic contribution (+0.5 LogP).[1] They frequently fail to predict the pKa shift and the resulting LogD lowering. Always measure pKa and LogD experimentally for these series [1].

  • Watch the Solubility: While bridging lowers LogD, the rigid crystal lattice of bridged systems can sometimes reduce thermodynamic solubility compared to flexible piperidines.[1] Monitor kinetic solubility early.[1]

  • Synthesizability: 8-azabicyclo[3.2.1]octanes are readily accessible from tropinone.[1] However, 2-azabicyclo[2.2.1]heptanes often require more complex enantioselective synthesis (e.g., aza-Diels-Alder). Factor this into your Design-Make-Test cycle times.

References

  • Bodnarchuk, M. S., et al. "Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines."[1][5] Journal of Medicinal Chemistry, 2018.[1][6] Link

  • Kiselev, E., et al. "Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist."[1] Journal of Medicinal Chemistry, 2022.[1][4] Link

  • Degorce, S. L., et al. "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist."[1][5] ACS Medicinal Chemistry Letters, 2019.[1][5] Link

  • Hanessian, S., et al. "Design and synthesis of bridged piperidine and piperazine isosteres."[1][6] Bioorganic & Medicinal Chemistry Letters, 2018.[1][6] Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride (CAS No. 89895-55-6), a common intermediate in organic and medicinal chemistry.[1][2] By understanding the "why" behind each step, we can foster a culture of safety that is both intuitive and self-validating.

Hazard Identification and Essential Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's inherent hazards is essential. This knowledge forms the basis for all safety protocols that follow. Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride is classified with several key hazards that dictate its handling and disposal requirements.[3]

Table 1: GHS Hazard Classification [3]

Hazard Class & CategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07Warning H302: Harmful if swallowed
Skin Irritation (Category 2)GHS07Warning H315: Causes skin irritation
Eye Irritation (Category 2A)GHS07Warning H319: Causes serious eye irritation
STOT, Single Exposure (Category 3)GHS07Warning H335: May cause respiratory irritation

The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and it is harmful if ingested.[3] These hazards necessitate the use of appropriate personal protective equipment and mandate that the compound be treated as a regulated hazardous waste stream.

Personal Protective Equipment (PPE) and Safe Handling

Based on the risk assessment, specific safety measures must be implemented to minimize exposure during handling and waste consolidation.

  • Engineering Controls : Always handle Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride within a certified chemical fume hood to control vapor and dust exposure.[4] Ensure safety showers and eyewash stations are readily accessible.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield to prevent eye contact.[5]

    • Hand Protection : Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before use and wash hands thoroughly after handling.[5]

    • Body Protection : A standard laboratory coat should be worn to protect against skin contact.[5]

Waste Characterization, Segregation, and Containment

Proper disposal begins with correct waste characterization. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste must be evaluated to determine if it is hazardous.[6] Given its GHS classifications, this compound must be managed as hazardous waste.[3][7]

Core Disposal Principles:

  • DO NOT dispose of this chemical down the drain or in solid waste trash.[5][8] This is critical to prevent environmental contamination and potential damage to plumbing infrastructure.

  • Segregation is Key : As a hydrochloride salt, this compound is acidic. It must be segregated from incompatible materials, especially bases (alkalis). Mixing with bases can neutralize the salt, potentially liberating the volatile and flammable parent piperidine compound. It should also be kept separate from strong oxidizing agents.[9]

Step-by-Step Disposal Protocol

Follow this systematic procedure to ensure safe and compliant disposal of waste containing Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride.

Step 1: Select a Proper Waste Container

Choose a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container with a screw-top cap is appropriate.[9] The container must be in good condition, free from cracks, and able to be securely sealed to prevent leaks or vapor release.[9]

Step 2: Waste Accumulation and Labeling

The moment the first drop of waste enters the container, it must be labeled.[7] This is a strict regulatory requirement.

  • Label Content : The label must include:

    • The words "HAZARDOUS WASTE "[9]

    • The full chemical name: "Waste Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride"[9]

    • A list of all components in the container, including solvents and their approximate percentages.[7]

    • The specific hazard(s) associated with the waste (e.g., "Irritant," "Harmful if Swallowed").[9]

    • The name of the responsible researcher or lab.[7]

  • Accumulation : Add waste carefully to the container, avoiding splashes. Do not fill the container beyond 90% capacity to allow for vapor expansion.[10] Keep the container securely capped at all times, except when adding waste.[9]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[9]

  • Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9][10] A designated portion of a fume hood or a secondary containment tray on a benchtop are common SAA locations.

  • Segregation : Within the SAA, ensure the container is segregated from incompatible waste streams (e.g., bases, oxidizers).[9]

  • Time Limits : A partially filled container may remain in the SAA for up to one year.[9][11] Once a container is full, it must be moved from the SAA to your institution's central accumulation area within three days.[9]

Step 4: Arrange for Final Disposal

Laboratory personnel do not dispose of the chemical waste themselves. The final step is to coordinate with your institution's Environmental Health & Safety (EHS) department.

  • Contact EHS : Follow your institution's specific procedures for a hazardous waste pickup request.

  • Professional Disposal : EHS will then arrange for the collection, transportation, and ultimate disposal of the waste via a licensed hazardous waste treatment, storage, and disposal facility (TSDF), ensuring compliance with all local and federal regulations.[5][7][10]

Emergency Procedures for Spills

In the event of a small spill within a fume hood:

  • Alert Personnel : Inform others in the immediate area.

  • Ensure PPE : Don appropriate PPE, including gloves, goggles, and a lab coat.

  • Containment : Cover the spill with a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[8][12][13]

  • Collection : Using non-sparking tools, carefully scoop the absorbed material into a designated waste container.[12]

  • Labeling : Seal and label the container as "Hazardous Waste" with a full description of the contents.

  • Decontamination : Clean the spill area thoroughly.

  • Reporting : Report the incident to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride.

G cluster_0 Laboratory Waste Management Workflow A Waste Generation (in Fume Hood) B Select Compatible Waste Container A->B C Label Container: 'Hazardous Waste' & Contents B->C D Add Waste (<90% Full) Keep Container Closed C->D E Store in Designated SAA (Segregated) D->E F Container Full OR Accumulation > 12 Months? E->F G Continue Accumulation & Weekly Inspection F->G No H Contact EHS for Pickup (within 3 days if full) F->H Yes G->D I EHS Transfers to Central Storage for Licensed Vendor Disposal H->I

Caption: Workflow for compliant hazardous waste disposal in a laboratory setting.

By adhering to this structured and well-documented protocol, you contribute to a safer research environment, protect our ecosystem, and uphold the highest standards of scientific integrity.

References

  • Safety Data Sheet: PIPERIDINE . (n.d.). ChemSupply Australia. Retrieved from [Link]

  • Safety Data Sheet: Piperidine . (2025, March 31). Carl ROTH. Retrieved from [Link]

  • Piperidine - Safety Data Sheet . (2024, May 7). PENTA. Retrieved from [Link]

  • Methyl piperidine-3-carboxylate hydrochloride . (n.d.). PubChem. Retrieved from [Link]

  • Methyl trans-6-Methylpiperidine-3-carboxylate Hydrochloride . (n.d.). PubChem. Retrieved from [Link]

  • Methyl Piperidine-3-Carboxylate Hydrochloride . (n.d.). IndiaMART. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . (2025, August 13). U.S. EPA. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . (2022, April 11). GAIACA. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . (n.d.). Central Washington University. Retrieved from [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . (2025, February 27). U.S. EPA. Retrieved from [Link]

  • RCRA addresses waste management, disposal and recycling . (n.d.). University of Houston-Clear Lake. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

For the drug development professional, the integrity of an experiment and the safety of the scientist are inextricably linked. Compounds like Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride are valuable intermediates, but their handling demands a rigorous, evidence-based approach to safety. This guide provides essential, operational protocols for the use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Foundational Risk Assessment: Understanding the Hazard

Before any container is opened, a thorough understanding of the specific risks posed by Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride is mandatory. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple hazards.[1] A clear grasp of these risks is the foundation upon which all effective safety protocols are built.

Table 1: GHS Hazard Identification for Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

Hazard StatementGHS Classification CodeDescription of Risk
Harmful if swallowedH302Ingestion of the substance can lead to adverse health effects.[1]
Causes skin irritationH315Direct contact with the skin can cause inflammation and irritation.[1]
Causes serious eye irritationH319Contact with the eyes can result in significant irritation or damage.[1]
May cause respiratory irritationH335Inhalation of dust or aerosols can irritate the respiratory tract.[1]

Source: PubChem Laboratory Chemical Safety Summary (LCSS)[1]

These classifications dictate that the primary routes of potential exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, our PPE strategy must create an impermeable barrier against these routes.

Core PPE Ensemble: Your First Line of Defense

The selection of PPE is a direct response to the identified hazards. For all routine operations involving this compound, the following ensemble is the minimum requirement.

  • Eye and Face Protection: Due to the serious eye irritation risk (H319), standard safety glasses are insufficient.[1]

    • Requirement: Chemical splash goggles that form a seal around the eyes are mandatory.

    • Best Practice: When handling larger quantities (>1g) or performing tasks with a high splash potential (e.g., transfers, solution preparations), supplement goggles with a full-face shield.[2][3][4] This provides a secondary barrier protecting the entire face.

  • Hand Protection: The compound is a known skin irritant (H315).[1] Gloves must be selected to prevent dermal exposure.

    • Requirement: Chemical-resistant nitrile gloves (minimum 5 mil thickness) are required for all handling procedures.[5]

    • Best Practice: Employ a double-gloving technique. This practice provides redundant protection and allows for the removal of the outer glove if it becomes contaminated, without exposing the skin. The inner glove remains as a clean barrier.[6]

  • Body Protection:

    • Requirement: A properly fitting, long-sleeved laboratory coat must be worn and kept fully fastened.

    • Best Practice: For procedures involving significant quantities or a high risk of splashing, wear a chemical-resistant apron over the lab coat.[3]

  • Respiratory Protection: The risk of respiratory irritation (H335) is most acute when handling the compound in its powdered form.[1]

    • Requirement: All weighing and handling of the solid chemical must be performed in a certified chemical fume hood or a powder containment enclosure.[7][8]

    • Best Practice: If the engineering controls are not available or may be insufficient, a NIOSH-approved respirator is necessary. For powders, a half-mask respirator with P100 (HEPA) filters is recommended. For solutions that may generate vapors, use a respirator equipped with acid gas cartridges.[2][7]

Operational Protocols: PPE in Practice

The following step-by-step workflows are designed to be self-validating systems, ensuring safety at each stage of handling.

Protocol 1: Weighing and Aliquoting the Solid Compound

This procedure carries the highest risk of aerosolization and inhalation.

  • Preparation: Confirm the chemical fume hood is functioning correctly. Place all necessary equipment (spatulas, weigh boats, containers) inside the hood before starting.

  • PPE Donning: Don your lab coat, chemical splash goggles, face shield, and respirator (if required). Don two pairs of nitrile gloves.

  • Handling: Carefully open the container inside the fume hood. Use a spatula to gently transfer the powder to the weigh boat, minimizing any disturbance that could create dust. Avoid pouring the powder directly.[9]

  • Cleanup: Once the desired amount is weighed, securely close the primary container and the new aliquot container. Decontaminate the spatula and any surfaces within the hood.

  • Waste Disposal: Place the contaminated weigh boat and outer gloves into a clearly labeled hazardous waste bag inside the fume hood.[9][10]

  • Doffing: Remove PPE in the correct order (see Section 4) and wash hands thoroughly.[3][11]

Protocol 2: Preparing Solutions and Performing Reactions

Here, the primary risk shifts from inhalation to chemical splashes.

  • Preparation: Conduct all work within a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[3]

  • PPE Donning: Don your lab coat, chemical splash goggles, and double nitrile gloves. A face shield is strongly recommended.

  • Procedure: When adding solvents, do so slowly to avoid splashing. If diluting, always add the acid/reagent to the water or solvent, never the other way around, to control any exothermic reactions.[7] Use pipettes or cannulas for liquid transfers instead of pouring.

  • Waste Disposal: All contaminated disposables (pipette tips, wipes) and empty containers must be disposed of in designated hazardous waste containers.[11][12] Do not allow any material to enter the drainage system.[12]

  • Doffing: After completing the work and initial cleanup, remove the outer gloves and dispose of them. With the inner gloves still on, perform any final cleanup before removing all PPE and washing hands thoroughly.

Safety Logistics: Donning, Doffing, and Disposal

The sequence of putting on and removing PPE is as critical as the equipment itself. Incorrect removal can lead to exposure from contaminated equipment.

PPE Donning and Doffing Workflow

The following diagrams outline the mandatory sequence to ensure a safe barrier is created and removed without cross-contamination.

Donning_Sequence cluster_donning Diagram 1: PPE Donning Sequence Step1 1. Lab Coat / Apron Step2 2. Respirator (if required) Step1->Step2 Step3 3. Goggles & Face Shield Step2->Step3 Step4 4. Gloves (Inner then Outer) Step3->Step4

Caption: The correct sequence for putting on Personal Protective Equipment.

Doffing_Sequence cluster_doffing Diagram 2: PPE Doffing Sequence StepA 1. Remove Outer Gloves StepB 2. Remove Face Shield & Goggles StepA->StepB StepC 3. Remove Lab Coat / Apron StepB->StepC StepD 4. Remove Inner Gloves StepC->StepD StepE 5. Remove Respirator (if worn) StepD->StepE StepF 6. Wash Hands Thoroughly StepE->StepF

Caption: The correct sequence for removing PPE to prevent cross-contamination.

Emergency Response Plan

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin with copious amounts of water for at least 15 minutes.[4][7][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][7][13] Remove contact lenses if it is safe to do so.[13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[4][14] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4][13] Rinse the mouth with water and seek immediate medical attention.[15]

By integrating these detailed protocols into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Source: PENTA. URL: [Link]

  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. Source: CORECHEM Inc. URL: [Link]

  • HPE Support. Safety Guidelines for Handling Chemicals. Source: HPE Support. URL: [Link]

  • New Jersey Department of Health and Senior Services. Hazardous Substance Fact Sheet: Piperidine. Source: NJ.gov. URL: [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Source: Carl ROTH. URL: [Link]

  • Thermo Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET. Source: Fisher Scientific. URL: [Link]

  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. Source: VelocityEHS. URL: [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Source: GOV.UK. URL: [Link]

  • Centers for Disease Control and Prevention (CDC). Hydrogen Chloride | Medical Management Guidelines. Source: Toxic Substance Portal - ATSDR. URL: [Link]

  • PubChem. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093. Source: PubChem, National Library of Medicine. URL: [Link]

  • University of California, Riverside. Standard Operating Procedure: Hydrochloric Acid. Source: EH&S UC Riverside. URL: [Link]

  • Lab Manager. (2025, September 29). Liquid Fire: Safe Handling of Corrosive Acids in Elemental Analysis. Source: Lab Manager. URL: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Source: Chemical Hazards Emergency Medical Management. URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride
Reactant of Route 2
Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.